(R,S,R)-ML334
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
cis-(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m0/s1 |
InChI Key |
LNENLABLFGGAFF-BDTNDASRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Inactive Control: A Technical Guide to (R,S,R)-ML334 in Nrf2 Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling and drug discovery, the use of precise and reliable controls is paramount to the validation of experimental findings. This technical guide focuses on (R,S,R)-ML334, the inactive stereoisomer of the potent Keap1-Nrf2 protein-protein interaction inhibitor, ML334. By understanding the mechanism of action of the active enantiomer and the specific reasons for the inactivity of this compound, researchers can confidently employ it as a negative control to ensure the specificity of their results in targeting the Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway and the Role of ML334
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Keap1's ability to bind Nrf2 is compromised, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).
The active enantiomer of ML334, with (S,R,S) stereochemistry, is a potent, cell-permeable small molecule that directly inhibits the Keap1-Nrf2 protein-protein interaction.[1] It binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2, thereby preventing the sequestration and degradation of Nrf2.[1] This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent activation of ARE-dependent gene expression.
References
The Stereochemical Difference: A Technical Guide to ML334 and its (R,S,R) Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule NRF2 activator, ML334, and its specific stereoisomer, (R,S,R)-ML334. Understanding the distinct biological activities rooted in their stereochemistry is critical for accurate experimental design and interpretation in the fields of chemical biology and drug discovery. This document outlines their mechanisms of action, comparative activities, and the experimental protocols used for their characterization.
Introduction: The Significance of Chirality
ML334 was identified as a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It functions by inhibiting the protein-protein interaction between NRF2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] The initial discovery, however, identified a racemic mixture. Subsequent stereoselective synthesis and characterization revealed that the biological activity is overwhelmingly attributed to a single stereoisomer, while others, such as the (R,S,R) isomer, are largely inactive.[2] This guide will dissect the profound impact of stereochemistry on the biological function of ML334.
Core Distinctions: ML334 versus this compound
The fundamental difference between ML334 and this compound lies in their three-dimensional atomic arrangement. ML334, in its active form, is a specific stereoisomer, (1S,2R)-2-[[(1S)-1-[(1,3-dioxoisoindolin-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid. In contrast, this compound represents another of the possible, yet biologically inactive, stereoisomers.[4][5] This seemingly subtle structural variance leads to a stark difference in their ability to bind to the Kelch domain of Keap1.
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative data comparing the active stereoisomer of ML334 with its inactive counterparts. It is important to note that the designation "ML334" in the primary literature often refers to the single active (S,R,S) enantiomer after the initial screening of the racemic mixture.[1][2]
| Parameter | ML334 (Active (S,R,S) Isomer) | This compound & Other Inactive Isomers | Reference |
| Keap1 Binding Affinity (Kd) | 1.0 µM | > 100 µM (for enantiomer B) / Inactive (for other diastereomers) | [2] |
| Keap1-Nrf2 FP Assay (IC50) | 1.6 µM | Not reported (implied to be inactive) | [1] |
| Nrf2 Nuclear Translocation (EC50) | 13 µM | Not reported (implied to be inactive) | [1] |
| ARE Reporter Gene Assay (EC50) | 18 µM | Not reported (implied to be inactive) | [1] |
| Cytotoxicity (HEK293 & HepG2 cells) | No detectable cytotoxicity up to 26 µM | Not reported | [1] |
From this data, it is evident that the biological activity of the ML334 scaffold is highly stereospecific. The (S,R,S) isomer is a potent inhibitor of the Keap1-Nrf2 interaction, while the other isomers, including this compound, are at least 100-fold less active or completely inactive.[2] Consequently, this compound serves as an ideal negative control in experiments to ensure that the observed effects are due to the specific interaction of the active isomer with its target.[4][5]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus suppressing its transcriptional activity. The active isomer of ML334 binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive binding disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used in the characterization of ML334.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay directly measures the disruption of the Keap1-Nrf2 interaction by a test compound.
-
Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif is incubated with the Keap1 Kelch domain. In the bound state, the larger complex tumbles slowly, resulting in high fluorescence polarization. A competitive inhibitor like ML334 displaces the fluorescent peptide, which then tumbles more rapidly, leading to a decrease in polarization.
-
Reagents:
-
Purified recombinant human Keap1 Kelch domain protein.
-
Fluorescein-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL-NH2).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Test compounds (ML334, this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare a solution of Keap1 protein and the fluorescent Nrf2 peptide probe in the assay buffer.
-
Dispense the Keap1-peptide solution into the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of the test compounds to the wells. Include DMSO vehicle as a negative control and a high concentration of unlabeled Nrf2 peptide as a positive control for inhibition.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate the Nrf2 signaling pathway.
-
Principle: A reporter cell line (e.g., HepG2) is engineered to contain a luciferase gene under the control of an ARE promoter. Activation of Nrf2 by a compound like ML334 leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Procedure:
-
Seed ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (ML334, this compound). Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (determined by a parallel assay) and calculate the EC50 values.
-
Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial to ensure that the observed activity in cell-based assays is not due to compound toxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to attach.
-
Treat the cells with the same concentrations of test compounds as used in the activity assays.
-
Incubate for the same duration as the activity assay (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion
The case of ML334 and its (R,S,R) isomer provides a compelling illustration of the importance of stereochemistry in drug action. The biological activity of inhibiting the Keap1-Nrf2 protein-protein interaction resides almost exclusively in the (S,R,S) stereoisomer of ML334, while the (R,S,R) isomer is inactive and serves as a valuable negative control. For researchers in drug development and chemical biology, a thorough understanding and empirical validation of the activity of individual stereoisomers are paramount for generating robust, interpretable data and for the successful advancement of lead compounds.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
(R,S,R)-ML334: A Technical Whitepaper on the Inactive Isomer of the Keap1-Nrf2 Inhibitor ML334
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML334 is a potent, cell-permeable small molecule that activates the Nrf2 pathway through the inhibition of the Keap1-Nrf2 protein-protein interaction. As a molecule with three chiral centers, ML334 can exist as eight distinct stereoisomers. Extensive research has demonstrated that the biological activity of ML334 is highly stereospecific. This technical guide focuses on the (R,S,R)-ML334 stereoisomer, which has been identified as an inactive counterpart to the potent (S,R,S)-ML334 isomer. The inactivity of this compound makes it an ideal negative control for in vitro and in vivo studies, allowing for the precise elucidation of the on-target effects of the active ML334 compound. This document provides a comprehensive overview of the comparative biological data, experimental protocols for activity assessment, and the underlying signaling pathway.
Introduction to ML334 and Stereoisomerism
ML334 emerged from a high-throughput screening campaign as a first-in-class, non-covalent, and reversible inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. The active isomer of ML334 binds to the Kelch domain of Keap1, preventing the sequestration of Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.
The molecular structure of ML334 contains three stereocenters, giving rise to eight possible stereoisomers. It has been conclusively shown that the biological activity is predominantly associated with a single stereoisomer.[1][2] The isomer designated as this compound is consistently reported to be inactive and serves as a crucial experimental control.[3][4][5]
Comparative Biological Activity Data
The stereoselectivity of ML334's interaction with Keap1 is evident from the significant differences in binding affinity and functional activity between its isomers. The following tables summarize the quantitative data, highlighting the disparity between the active ML334 and its inactive (R,S,R) counterpart.
Table 1: Keap1 Binding Affinity of ML334 Isomers
| Isomer | Assay Type | Target | Kd (µM) |
| ML334 ((S,R,S)-5) | Surface Plasmon Resonance (SPR) | Keap1 Kelch Domain | 1.0[1][6] |
| Enantiomer of ML334 | Surface Plasmon Resonance (SPR) | Keap1 Kelch Domain | 100[2] |
| Other Diastereomers (including (R,S,R)) | Surface Plasmon Resonance (SPR) | Keap1 Kelch Domain | Inactive[2] |
Table 2: In Vitro Inhibition of Keap1-Nrf2 Interaction
| Isomer | Assay Type | Metric | Value (µM) |
| ML334 | Fluorescence Polarization (FP) | IC50 | 1.6[1] |
Table 3: Cellular Activity of ML334
| Compound | Assay Type | Metric | Value (µM) | Cell Line |
| ML334 | Nrf2 Nuclear Translocation | EC50 | 13[1] | Not Specified |
| ML334 | ARE-Regulated Gene Reporter | EC50 | 18[1] | Not Specified |
Signaling Pathway and Mechanism of Action
The differential activity of ML334 stereoisomers is a direct consequence of the three-dimensional fit within the binding pocket of the Keap1 Kelch domain. The active isomer achieves a conformation that allows for optimal interaction with key residues, disrupting the Keap1-Nrf2 complex. In contrast, the (R,S,R) isomer, due to its distinct spatial arrangement of substituents, is unable to establish these critical binding interactions, rendering it inactive.
Caption: The Keap1-Nrf2 signaling pathway and the differential effects of ML334 isomers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ML334 and its isomers.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay quantitatively measures the disruption of the Keap1-Nrf2 protein-protein interaction by a small molecule inhibitor.
Objective: To determine the IC50 value of a compound for the inhibition of Keap1 binding to a fluorescently labeled Nrf2 peptide.
Materials:
-
Purified Keap1 Kelch domain protein
-
Fluorescein-labeled peptide derived from the Nrf2 Neh2 domain
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds (ML334 and its isomers) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer.
-
Serially dilute the test compounds in DMSO and then into the assay buffer.
-
Add the compound dilutions to the microplate wells.
-
Add the Keap1-Nrf2 peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no Keap1) controls.
-
Fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics of the interaction between a small molecule and a protein.
Objective: To determine the equilibrium dissociation constant (Kd) of ML334 isomers for the Keap1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified Keap1 Kelch domain protein
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds dissolved in running buffer
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilize the Keap1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compounds in the running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Record the SPR response (in Resonance Units, RU) over time for both the association and dissociation phases.
-
Regenerate the sensor surface between injections using an appropriate regeneration solution.
-
Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Nrf2 Nuclear Translocation Assay
This cell-based assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.
Objective: To determine the EC50 of a compound for inducing Nrf2 nuclear translocation.
Materials:
-
A suitable cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscopy slides or multi-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the cells onto slides or imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-6 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary anti-Nrf2 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 in individual cells.
-
Calculate the ratio of nuclear to cytoplasmic Nrf2 fluorescence and plot against the compound concentration to determine the EC50.
Caption: A generalized experimental workflow for the characterization of ML334 isomers.
Conclusion
The case of ML334 and its stereoisomers underscores the critical importance of stereochemistry in drug discovery and development. The this compound isomer serves as a quintessential example of an inactive stereoisomer, providing an invaluable tool for researchers. Its use as a negative control ensures that the observed biological effects of the active ML334 compound can be confidently attributed to the specific inhibition of the Keap1-Nrf2 protein-protein interaction. This level of precision is paramount for the validation of ML334 as a chemical probe and for the advancement of Nrf2 activators as potential therapeutics for a range of diseases underpinned by oxidative stress.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound| CAS NO:1432065-33-2| GlpBio [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of (R,S,R)-ML334: A Technical Guide
This technical guide provides an in-depth overview of the discovery and synthesis of (R,S,R)-ML334, an isomer of the potent NRF2 activator ML334. This document is intended for researchers, scientists, and drug development professionals interested in the Keap1-Nrf2 signaling pathway and the development of its modulators.
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The disruption of the Keap1-Nrf2 protein-protein interaction is a key mechanism for activating the Nrf2 signaling pathway, leading to the transcription of antioxidant response element (ARE)-dependent genes. ML334 has been identified as a potent, cell-permeable, non-covalent inhibitor of the Keap1-Nrf2 interaction.[1][2][3][4] The stereoisomer this compound serves as an important experimental control in studying the activity of ML334.[5][6]
Discovery of ML334
ML334 was identified through a high-throughput screening (HTS) of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) library, which contained 337,116 compounds.[2][4] The screening utilized a fluorescence polarization (FP) assay designed to detect inhibitors of the Keap1-Nrf2 interaction.[2][4] The initial screen identified 460 hits, and after subsequent validation and characterization, a single enantiomer of a hit compound was identified as the probe ML334.[2]
Physicochemical and Biological Properties of ML334
ML334 is a potent activator of the Nrf2 pathway. Its activity has been characterized through various biochemical and cellular assays.
Quantitative Data Summary
| Assay Type | Parameter | Value | Reference |
| Biochemical Assays | |||
| Kd (Keap1 Kelch domain binding) | 1 µM | [1][2][5] | |
| IC50 (Fluorescence Polarization) | 1.6 µM | [2][3] | |
| Cellular Assays | |||
| EC50 (Nrf2 Nuclear Translocation) | 13 µM | [2] | |
| EC50 (ARE Reporter Gene Assay) | 18 µM | [2] | |
| Physicochemical Properties | |||
| Molecular Formula | C26H26N2O5 | [2] | |
| Molecular Weight | 446.50 g/mol | [2] | |
| Solubility | Soluble to 100 mM in DMSO |
Synthesis of this compound
The synthesis of ML334 and its stereoisomers involves a multi-step process. The specific synthesis of the this compound isomer is achieved through stereoselective synthesis, starting from commercially available chiral precursors.
Experimental Protocol for the Synthesis of ML334 Probe
The synthesis of the ML334 probe, which is the active (S,R,S)-stereoisomer, has been described.[2] A summary of the synthetic scheme is as follows:
-
Protection and Reduction: Commercially available (S)-1,2,3,4-tetrahydro-1-isoquinoline carboxylic acid is first protected with carbobenzyloxy chloride. The carboxylic acid is then reduced using diborane.
-
Phthalimide Displacement: The resulting alcohol undergoes a Mitsunobu reaction with phthalimide to displace the alcohol.
-
Deprotection: The protecting group is removed by reduction to yield the deprotected amine.
-
Ring Opening of Anhydride: The amine is reacted with cis-cyclohexane dicarboxylic anhydride, which results in the ring opening of the anhydride and the formation of two isomers.
-
Chromatographic Separation: The resulting isomers are separated using silica gel chromatography, with ML334 being the less polar of the two isomers.[2]
The synthesis of the specific this compound isomer would involve the use of the corresponding (R)-1,2,3,4-tetrahydro-1-isoquinoline carboxylic acid and specific chiral separation techniques to isolate the desired diastereomer.
Mechanism of Action
ML334 acts as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction. By binding to the Kelch domain of Keap1, ML334 prevents the binding of Nrf2 to Keap1.[1][4] This inhibition of binding prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription.[4]
Visualizations
Signaling Pathway of Nrf2 Activation by ML334
Caption: Nrf2 activation pathway inhibited by ML334.
Experimental Workflow for ML334 Discovery
Caption: Workflow for the discovery of ML334.
Conclusion
This compound serves as a crucial control compound for its active stereoisomer, ML334, a potent and specific non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. The discovery of ML334 through a comprehensive HTS campaign has provided a valuable chemical probe for elucidating the complex regulatory mechanisms of the Nrf2-mediated cytoprotective response. The detailed understanding of its synthesis and biological activity is essential for researchers in the fields of oxidative stress, inflammation, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (R,S,R)-ML334: Structure, Properties, and Role as a Negative Control in Keap1-Nrf2 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of (R,S,R)-ML334. It details its relationship to the active Nrf2 pathway activator, ML334, and its crucial role as a negative control in research targeting the Keap1-Nrf2 protein-protein interaction. This document includes a summary of quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Chemical Structure and Properties
This compound is a specific stereoisomer of the chemical probe ML334. While sharing the same molecular formula and mass, the spatial arrangement of its atoms renders it biologically inactive, making it an ideal negative control for experiments involving the active (1S,2R,S)-ML334 isomer.[1][2]
Chemical Name: (1R,2S)-2-[[(1R)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid
Synonyms: (R,S,R)-LH601A[1]
CAS Number: 1432065-33-2[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [3][4] |
| Molecular Weight | 446.50 g/mol | [3][4] |
| Appearance | Cream-colored powder | |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Stereospecificity
The biological activity of ML334 is highly dependent on its stereochemistry. The (1S,2R,S)-isomer, referred to as ML334, is a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] It functions by inhibiting the protein-protein interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][4][5] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.[2][3][5]
In contrast, this compound is used as an experimental control because it is largely inactive.[1][6] The Keap1-binding activity resides predominantly in the (S,R,S)-stereoisomer of ML334, which is at least 100-fold more potent than the other stereoisomers.[2] This highlights the critical importance of the specific three-dimensional structure for effective binding to the Kelch domain of Keap1.
Quantitative Biological Data
| Compound | Target | Assay | Activity | Reference |
| (1S,2R,S)-ML334 | Keap1-Nrf2 Interaction | Fluorescence Polarization | IC₅₀ = 1.6 - 2.3 µM | [4] |
| (1S,2R,S)-ML334 | Keap1 Kelch Domain | Surface Plasmon Resonance | Kd = 1.0 µM | [3][7] |
| (1S,2R,S)-ML334 | Nrf2 Nuclear Translocation | Cell-based Assay | EC₅₀ = 12 µM | [2] |
| (1S,2R,S)-ML334 | ARE-luciferase Reporter | Cell-based Assay | EC₅₀ = 18 µM | |
| Enantiomer of active isomer | Keap1 Kelch Domain | Surface Plasmon Resonance | Kd = 100 µM | [2] |
| This compound & other diastereomers | Keap1-Nrf2 Interaction | Various Assays | Inactive | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving the active ML334 probe and its inactive (R,S,R) isomer are crucial for reproducible research.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the ability of a compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
Materials:
-
Keap1 Kelch domain protein
-
FITC-labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide)
-
Assay Buffer (e.g., HEPES buffer)
-
Test compounds (including (1S,2R,S)-ML334 and this compound) dissolved in DMSO
-
384-well black, non-binding surface plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In each well of the 384-well plate, add the assay components in the following order:
-
Assay buffer
-
FITC-labeled Nrf2 peptide (to a final concentration of ~10 nM)
-
Keap1 Kelch domain protein (to a final concentration that gives a significant polarization window)
-
Test compound dilution
-
-
Include control wells:
-
Maximum polarization: Buffer, FITC-Nrf2 peptide, Keap1 protein, and DMSO (no inhibitor).
-
Minimum polarization: Buffer, FITC-Nrf2 peptide, and DMSO (no Keap1 protein or inhibitor).
-
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Nrf2 Nuclear Translocation Assay
This cell-based assay determines the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
A suitable cell line (e.g., HEK293 or U2OS)
-
Cell culture medium and supplements
-
Test compounds (including (1S,2R,S)-ML334 and this compound) dissolved in DMSO
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope slides or imaging plates
-
Fluorescence microscope
Procedure:
-
Seed the cells onto microscope slides or imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 4-16 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary anti-Nrf2 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for evaluating ML334 isomers.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of (S,R,S)-ML334.
Caption: Experimental workflow for comparing the activity of ML334 stereoisomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
Investigating the Binding Affinity of ML334 Stereoisomers to Keap1: A Technical Guide
This technical guide provides an in-depth analysis of the binding affinity of the small molecule ML334 to the Kelch-like ECH-associated protein 1 (Keap1). It is intended for researchers, scientists, and drug development professionals working on the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This document details the stereospecific nature of the interaction, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Keap1-Nrf2 Axis and the Role of ML334
The Keap1-Nrf2 signaling pathway is a primary regulator of cytoprotective gene expression in response to oxidative stress.[1][2] Under basal conditions, the substrate adaptor protein Keap1 targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[2][3] The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy for a range of diseases characterized by oxidative stress, such as cancer, inflammation, and neurodegenerative disorders.[1][4][5][6]
ML334 has been identified as a first-in-class, non-covalent, small-molecule inhibitor that directly targets the Keap1-Nrf2 PPI.[1][5] It is a cell-permeable compound that promotes the nuclear translocation of Nrf2 and induces the expression of antioxidant response element (ARE)-dependent genes.
Stereospecificity of Keap1 Binding
The initial high-throughput screening hit from which ML334 was derived possesses three chiral centers, resulting in eight possible stereoisomers.[1][4] Subsequent stereospecific synthesis and characterization revealed that the inhibitory activity is highly dependent on a specific configuration.
The Keap1-binding activity resides predominantly in the (S,R,S) stereoisomer, which is designated as ML334 (also known as LH601A).[1] This active isomer is at least 100 times more potent than its other stereoisomers. In contrast, the (R,S,R)-ML334 isomer, along with the enantiomer (R,S,R)-5 and other diastereomers, exhibit significantly reduced or negligible activity and are often used as experimental controls.[1][7][8][9] This pronounced stereospecificity provides strong evidence of a direct and structurally defined interaction with the Keap1 protein.[1]
Quantitative Data on Binding Affinity and Cellular Activity
The binding affinity of ML334 for the Kelch domain of Keap1 and its functional activity in cellular models have been quantified using various biophysical and cell-based assays. The data clearly illustrates the superior potency of the (S,R,S) isomer.
| Compound Isomer | Assay Type | Parameter | Value (µM) | Reference |
| ML334 ((S,R,S)-isomer) | Surface Plasmon Resonance (SPR) | Kd | 1.0 | [4][5][10] |
| ML334 ((S,R,S)-isomer) | Fluorescence Polarization (FP) | IC50 | 1.6 | [4][5] |
| ML334 ((S,R,S)-isomer) | ARE Reporter Assay (HepG2) | EC50 | 18 | |
| ML334 ((S,R,S)-isomer) | Nrf2 Translocation (U2OS) | EC50 | 12 | |
| ML334 ((S,R,S)-isomer) | Nrf2 Translocation (β-gal) | EC50 | 13 | [4] |
| (R,S,R)-isomer & other diastereomers | ARE Reporter Assay (HepG2) | EC50 | >100 |
Mechanism of Action and Signaling Pathway
ML334 functions as a competitive inhibitor, binding to the Kelch domain of Keap1. This is the same domain that recognizes the "ETGE" motif of Nrf2.[1][4][11] The binding of ML334 is stabilized by interactions with key residues in the Keap1 binding pocket, including π-cation interactions with Arginine 380 (Arg380) and Arginine 415 (Arg415).[1] By occupying this pocket, ML334 physically blocks the Keap1-Nrf2 interaction, preventing the ubiquitination of Nrf2.[1] This leads to the stabilization and accumulation of Nrf2 in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective proteins like NQO1 and HO-1.[1][2]
Experimental Methodologies
The determination of ML334's binding affinity and activity relies on a combination of biophysical and cell-based assays.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous technique used to measure molecular binding events in solution and was employed for the initial high-throughput screening and subsequent characterization of ML334.[1][5]
-
Principle: The assay measures the change in polarization of fluorescent light emitted from a small, fluorescently-labeled probe (FITC-Nrf2 peptide). When the probe is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger Keap1 protein, its tumbling slows, and the emitted light remains polarized. An inhibitor like ML334 competes with the probe for binding to Keap1, causing a decrease in polarization.
-
Protocol:
-
Assays are performed in 384-well black nonbinding surface plates.[12]
-
Each well contains a final volume of 40 µL, consisting of the Keap1 Kelch domain protein (e.g., 12 nM), a fluorescein-labeled 9-mer Nrf2 peptide probe (e.g., 4 nM), and varying concentrations of the test compound (ML334) in HEPES buffer.[12]
-
The plate is incubated for 30 minutes at room temperature to reach binding equilibrium.[12]
-
Fluorescence polarization is measured using a microplate reader with appropriate filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
-
The percentage of inhibition is calculated based on the observed polarization values, and IC50 values are determined by plotting inhibition against inhibitor concentration.[12]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions and was used to confirm the direct binding of ML334 and determine its dissociation constant (Kd).[1][4]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (e.g., Keap1) is immobilized on the chip, and its binding partner (ML334) is flowed over the surface. The binding event causes a change in mass at the surface, which alters the refractive index and is detected as a response signal. Competitive SPR assays can be used where the inhibitor competes with a known binder.
-
General Protocol (Competitive Assay):
-
The Keap1 Kelch domain protein is immobilized on a sensor chip.
-
A known Nrf2-derived peptide binder is injected at a constant concentration, alone or mixed with varying concentrations of ML334.
-
The response signal is measured in real-time.
-
A decrease in the binding signal of the peptide in the presence of ML334 indicates competition.
-
The Kd of ML334 is determined by analyzing the competition data.
-
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.[13][14]
-
Principle: An ITC instrument consists of a reference cell and a sample cell within an adiabatic jacket.[14][15] The ligand (ML334) is titrated in small aliquots into the sample cell containing the macromolecule (Keap1).[13][15] The instrument measures the power required to maintain zero temperature difference between the cells.[15][16] Each injection produces a heat pulse that is integrated to determine the change in enthalpy (ΔH).
-
General Protocol:
-
The Keap1 protein solution is placed in the sample cell, and the matched buffer is placed in the reference cell.[15][16]
-
The ML334 solution (ligand) is loaded into a computer-controlled titration syringe.
-
A series of small, timed injections of the ligand into the sample cell is initiated.
-
The heat change upon each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).[14][16]
-
Cell-Based Functional Assays
-
Antioxidant Response Element (ARE) Reporter Assay: This assay measures the ability of a compound to activate the Nrf2 pathway. The CellSensor® ARE-bla HepG2 cell line is used, where the ARE promoter controls the expression of a β-lactamase reporter gene.[1] Activation is quantified by measuring the enzymatic activity of β-lactamase.
-
Nrf2 Nuclear Translocation Assay: This assay directly visualizes or quantifies the movement of Nrf2 from the cytoplasm to the nucleus. The PathHunter® U2OS Keap1-Nrf2 assay uses enzyme fragment complementation, where Nrf2 translocation results in the formation of a functional β-galactosidase enzyme, producing a luminescent signal.[1][4]
Conclusion
The interaction between ML334 and Keap1 is a compelling example of stereospecific molecular recognition. The data unequivocally demonstrate that the (S,R,S)-isomer is the active compound, potently inhibiting the Keap1-Nrf2 protein-protein interaction with a Kd of 1.0 µM.[4][5] In contrast, the (R,S,R)-isomer is largely inactive and serves as a valuable negative control. ML334's cell permeability and demonstrated ability to activate the Nrf2 pathway in cellular models underscore its importance as a chemical probe for elucidating the role of this critical cytoprotective pathway in health and disease. This guide provides the foundational data and methodologies for researchers aiming to further investigate or build upon this important class of inhibitors.
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound| CAS NO:1432065-33-2| GlpBio [glpbio.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
An In-depth Technical Guide to the Cell Permeability of (R,S,R)-ML334
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S,R)-ML334 is a stereoisomer of the potent Nrf2 activator, ML334. While the initial discovery and subsequent research have primarily focused on the biologically active (S,R,S) stereoisomer of ML334, understanding the properties of the (R,S,R) isomer is crucial for its use as a negative control in experimental settings and for a comprehensive structure-activity relationship (SAR) analysis. This technical guide provides a detailed exploration of the cell permeability of this compound, contextualized by the data available for its active counterpart.
The cell permeability of a compound is a critical determinant of its biological activity, as it governs the ability of the molecule to reach its intracellular target. In the case of ML334, the target is the Keap1 protein in the cytoplasm. The active (S,R,S)-ML334 isomer has been demonstrated to be cell-permeable, enabling it to inhibit the Keap1-Nrf2 protein-protein interaction, leading to the nuclear translocation of Nrf2 and the subsequent activation of the antioxidant response element (ARE).[1][2] This guide will summarize the available quantitative data, detail the experimental protocols used to assess cell permeability and intracellular activity, and visualize the relevant biological pathways and experimental workflows.
Data Presentation
While direct quantitative assessment of cell permeability for this compound using standard assays such as PAMPA, Caco-2, or MDCK is not available in the public domain, its cell permeability can be inferred from its structural similarity to the active, cell-permeable (S,R,S)-ML334 stereoisomer. The most pertinent data comes from cell-based functional assays that require the compound to cross the cell membrane to elicit a response.
The primary literature clearly indicates that the biological activity resides almost exclusively in the (S,R,S) stereoisomer, which is at least 100 times more potent than the other stereoisomers.[2] The activity of this compound in a cell-based ARE reporter gene assay was found to be significantly lower than that of (S,R,S)-ML334, providing functional evidence of either poor cell permeability, low target engagement, or both.
Table 1: Summary of Cell-Based Assay Data for ML334 Stereoisomers
| Compound | Assay | Cell Line | Endpoint | Result | Citation |
| (S,R,S)-ML334 | Antioxidant Response Element (ARE) Reporter Assay | HepG2 | EC50 | 18 µM | [2] |
| Nrf2 Nuclear Translocation Assay | U2OS | EC50 | 12 µM | [2] | |
| This compound | Antioxidant Response Element (ARE) Reporter Assay | HepG2 | EC50 | >100 µM | [2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies for the key experiments that provide evidence for the cell permeability and activity of ML334 isomers are provided below.
Nrf2 Nuclear Translocation Assay
This assay quantitatively measures the translocation of the Nrf2 transcription factor from the cytoplasm to the nucleus, a key step in the activation of the Keap1-Nrf2 pathway. The assay described in the primary literature for ML334 utilizes the PathHunter® U2OS Keap1-Nrf2 functional assay from DiscoveRx.[2]
Principle: This assay employs Enzyme Fragment Complementation (EFC) technology. The Nrf2 protein is fused to a small fragment of β-galactosidase (ProLink™, PK), and a larger, inactive fragment of the enzyme (Enzyme Acceptor, EA) is anchored in the nucleus. If a compound disrupts the Keap1-Nrf2 interaction, the Nrf2-PK fusion protein translocates to the nucleus, where PK combines with EA to form a functional β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured using a chemiluminescent substrate.
Methodology:
-
Cell Culture: PathHunter® U2OS Keap1-Nrf2 cells are cultured in MEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (G418 and hygromycin).
-
Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: this compound and (S,R,S)-ML334 are serially diluted in DMSO and then further diluted in assay medium. The cells are treated with the compounds for 15 hours.
-
Detection: The PathHunter® Detection Reagent containing the chemiluminescent substrate is added to each well.
-
Data Acquisition: The plates are incubated at room temperature, and the chemiluminescent signal is read on a plate reader. The signal intensity is proportional to the amount of nuclear Nrf2.
Antioxidant Response Element (ARE) Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene under the control of an ARE promoter. The primary literature describes the use of the CellSensor® ARE-bla HepG2 cell line from Invitrogen.[2]
Principle: This cell line contains a β-lactamase reporter gene driven by an ARE promoter. When Nrf2 translocates to the nucleus, it binds to the ARE and induces the expression of β-lactamase. The activity of β-lactamase is detected using a FRET-based substrate (CCF4-AM). In the absence of β-lactamase activity, excitation of the substrate results in FRET and green fluorescence emission. When β-lactamase is present, it cleaves the substrate, disrupting FRET and causing a shift to blue fluorescence emission. The ratio of blue to green fluorescence is a measure of ARE activation.
Methodology:
-
Cell Culture: CellSensor® ARE-bla HepG2 cells are maintained in DMEM supplemented with 10% dialyzed FBS, non-essential amino acids, and blasticidin.
-
Cell Plating: Cells are seeded into 384-well black, clear-bottom plates at a density of 10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Test compounds, including this compound and (S,R,S)-ML334, are added to the cells, and the plates are incubated for 16 hours.
-
Substrate Loading: The LiveBLAzer™-FRET B/G substrate is added to each well, and the plates are incubated at room temperature for 2 hours.
-
Data Acquisition: The fluorescence intensity is measured at emission wavelengths of 460 nm (blue) and 530 nm (green) with an excitation wavelength of 409 nm using a fluorescence plate reader. The 460/530 nm emission ratio is calculated to determine the level of ARE activation.
Mandatory Visualization
Keap1-Nrf2 Signaling Pathway
References
(R,S,R)-ML334: A Technical Guide to Studying the Keap1-Nrf2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[2] In response to stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes through the Antioxidant Response Element (ARE).[2][3]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest as potential therapeutic agents. ML334 is a potent, cell-permeable activator of Nrf2 that functions as a direct, non-covalent inhibitor of the Keap1-Nrf2 PPI.[1][4] The active stereoisomer, (1S,2R,S)-ML334, binds to the Kelch domain of Keap1, the primary interaction site for Nrf2.[1][2] (R,S,R)-ML334 is an isomer of ML334 and is often used as an experimental control. This technical guide provides an in-depth overview of the use of ML334 and its isomers for studying the Keap1-Nrf2 interaction, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Quantitative Data
The following tables summarize the key quantitative data for the active (SRS)-ML334 isomer.
| Parameter | Value | Assay | Reference |
| Binding Affinity | |||
| Kd (to Keap1) | 1.0 µM | Surface Plasmon Resonance (SPR) | [2][4] |
| Biochemical Potency | |||
| IC50 (vs. Nrf2 peptide) | 1.6 µM | Fluorescence Polarization (FP) | [4] |
| Cellular Activity | |||
| EC50 (Nrf2 nuclear translocation) | 12 µM, 13 µM | PathHunter® U2OS Keap1-Nrf2 Assay | [1][4][5] |
| EC50 (ARE induction) | 18 µM | CellSensor® ARE-bla HepG2 Assay | [1][4][5] |
| Cytotoxicity | |||
| HEK293 cells (48h) | No cytotoxicity up to 26 µM | CellTiter-Glo | [4] |
| HepG2 cells (48h) | No cytotoxicity up to 26 µM | CellTiter-Glo | [4] |
Signaling Pathways and Mechanisms
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a key regulator of cellular homeostasis. Under normal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to stressors, Nrf2 is stabilized, translocates to the nucleus, and activates antioxidant gene expression.
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 Interaction Probe, ML334 | 1432500-66-7 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for (R,S,R)-ML334 and its Active Isomer ML334 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the experimental compound ML334 and its inactive stereoisomer, (R,S,R)-ML334, in cell culture experiments. The focus is on the activation of the Nrf2 signaling pathway.
Introduction
This compound is the inactive isomer of ML334 and serves as an ideal negative control for in vitro experiments.[1][2] The biologically active compound is ML334 (also known as LH601A or by its specific stereoisomer designation (SRS)-5), a potent, cell-permeable small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][4][5] ML334 functions as a first-in-class, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction.[4] This inhibition leads to the activation of the Nrf2-dependent antioxidant response pathway, which is critical for cellular defense against oxidative stress.[4]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] ML334 directly binds to the Kelch domain of Keap1, disrupting the Keap1-Nrf2 interaction.[6][3] This prevents Nrf2 degradation, allowing it to accumulate and translocate into the nucleus.[3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This binding initiates the transcription of a suite of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and thioredoxin reductase 1 (TRX1).[3][4]
Figure 1: ML334 inhibits the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and gene activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of ML334's activity from various in vitro assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (Kd) | 1.0 µM | Surface Plasmon Resonance (SPR) | N/A | [6][3][7] |
| IC50 | 1.6 µM | Fluorescence Polarization (FP) | N/A | [7] |
| EC50 (Nuclear Translocation) | 12 - 13 µM | Enzyme Fragment Complementation | U2OS | [4][7] |
| EC50 (ARE Activation) | 18 µM | ARE Reporter Gene Assay | HepG2 | [7] |
| Cytotoxicity | No effect up to 26 µM | Cell Viability Assay | HEK293, HepG2 | [7] |
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions for both ML334 and its control isomer, this compound.
Materials:
-
ML334 powder
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.47 mg of ML334 or this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6][3]
Figure 2: Workflow for the preparation of ML334 and this compound stock solutions.
General Protocol for Cell Treatment
This protocol provides a general workflow for treating cultured cells with ML334.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)[7]
-
Complete cell culture medium
-
ML334 and this compound stock solutions
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of ML334 and this compound by diluting the stock solution in complete culture medium to the final desired concentrations (e.g., 1 µM to 50 µM).
-
Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Remove the old medium from the cells and replace it with the medium containing the compounds or vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 16, or 48 hours), depending on the downstream assay.[3][7]
-
Proceed with the specific downstream analysis (e.g., cytotoxicity assay, gene expression analysis).
Cytotoxicity Assay Protocol
This protocol is used to assess the effect of ML334 on cell viability.
Materials:
-
HEK293 or HepG2 cells[7]
-
White, clear-bottom 384-well assay plates[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 5,000 cells per well in 40 µL of medium into a 384-well plate.[7]
-
Incubate for 24 hours at 37°C and 5% CO₂.[7]
-
Treat cells with a serial dilution of ML334, this compound, and a positive control for cytotoxicity (e.g., MG132).[7] Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.[7]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Figure 3: Experimental workflow for assessing the cytotoxicity of ML334.
Nrf2 Nuclear Translocation Assay
This protocol describes a method to quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with ML334, using an enzyme fragment complementation (EFC) assay.[7]
Materials:
-
PathHunter® U2OS Keap1-Nrf2 nuclear translocation cell line[4]
-
Assay-specific reagents from the EFC kit
-
Luminometer
Procedure:
-
Plate the PathHunter® U2OS cells according to the manufacturer's protocol.
-
Treat the cells with a dose-response series of ML334 and this compound. Use a known Nrf2 activator like tert-butylhydroquinone (tBHQ) as a positive control.[7]
-
Incubate the cells for 15 hours.[7]
-
Add the EFC detection reagents to the wells as per the kit instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescent signal, which is proportional to the amount of Nrf2 that has translocated to the nucleus.
-
Plot the dose-response curve and calculate the EC50 value for ML334.
Figure 4: Workflow for the Nrf2 nuclear translocation enzyme fragment complementation (EFC) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:1432065-33-2| GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (R,S,R)-ML334 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the use of appropriate controls is paramount to validate experimental findings and ensure data integrity. Stereochemistry plays a crucial role in the biological activity of small molecules. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological properties. One enantiomer may be a potent modulator of a biological target, while the other may be significantly less active or completely inactive.[1] This differential activity provides a powerful tool for researchers in the form of a structurally near-identical negative control.
(R,S,R)-ML334 is the inactive enantiomer of the potent NRF2 activator, (S,R,S)-ML334. The active compound, (S,R,S)-ML334, functions by inhibiting the protein-protein interaction between Keap1 and NRF2, leading to the activation of the antioxidant response element (ARE) signaling pathway.[1] Due to its stereochemical relationship and lack of significant biological activity on the Keap1-NRF2 pathway, this compound serves as an ideal negative control for experiments investigating the effects of (S,R,S)-ML334. Its use allows researchers to distinguish between the specific effects of NRF2 activation and any potential off-target or non-specific effects of the chemical scaffold.
Mechanism of Action: The Keap1-NRF2 Signaling Pathway
Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of NRF2, thereby keeping its levels low.[1] Upon exposure to oxidative or electrophilic stress, or in the presence of small molecule inhibitors of the Keap1-NRF2 interaction, Keap1 undergoes a conformational change, leading to the release of NRF2. NRF2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[1]
(S,R,S)-ML334 is a potent, cell-permeable activator of NRF2 that directly inhibits the Keap1-NRF2 protein-protein interaction by binding to the Kelch domain of Keap1.[2][3] In stark contrast, its enantiomer, this compound, exhibits significantly diminished binding and functional activity, making it an excellent negative control.[1]
Figure 1: The Keap1-NRF2 signaling pathway and the differential effects of (S,R,S)-ML334 and this compound.
Data Presentation: (S,R,S)-ML334 vs. This compound
The following table summarizes the quantitative data comparing the biological activity of the active enantiomer, (S,R,S)-ML334, and the inactive enantiomer, this compound, which is used as the negative control.
| Assay Type | Active Isomer: (S,R,S)-ML334 | Inactive Isomer: this compound (Negative Control) | Cell Line | Reference |
| ARE Reporter Gene Assay | EC50 = 18 µM | EC50 > 100 µM | HepG2 | [1] |
| NRF2 Nuclear Translocation Assay | EC50 = 12 µM | Not reported (inactive) | U2OS | [1] |
| Keap1-NRF2 Fluorescence Polarization Assay | IC50 = 1.6 µM | Not reported (inactive) | N/A (Biochemical) | [4] |
| Binding Affinity to Keap1 (SPR) | Kd = 1.0 µM | Not reported (inactive) | N/A (Biochemical) | [4] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments where this compound can be effectively used as a negative control.
Antioxidant Response Element (ARE) Reporter Gene Assay
This assay measures the ability of a compound to activate the NRF2 pathway, leading to the expression of a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.
Workflow:
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: (R,S,R)-ML334 as a Negative Control for In Vitro NRF2 Activation Assays
Introduction
(R,S,R)-ML334 is a stereoisomer of the potent NRF2 activator, ML334. The parent compound, ML334, functions as a first-in-class, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[1] By binding to the Kelch domain of Keap1, ML334 prevents the ubiquitination and subsequent degradation of NRF2, leading to NRF2 accumulation, nuclear translocation, and the activation of the Antioxidant Response Element (ARE) signaling pathway.[1][2] This pathway is critical for cellular defense against oxidative stress. Due to the stereospecific nature of this interaction, this compound is largely inactive and serves as an ideal negative control in experiments to demonstrate that the observed biological effects of ML334 are specific to its intended mechanism.
Mechanism of Action: The Keap1-NRF2 Pathway
Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor, Keap1. Keap1 facilitates the ubiquitination of NRF2, targeting it for proteasomal degradation. This keeps the levels of NRF2 low.[1] ML334 disrupts the Keap1-NRF2 interaction, allowing NRF2 to stabilize and translocate to the nucleus.[2] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This induces the transcription of a suite of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and thioredoxin reductase 1 (TXNRD1).[1][2]
Recommended Concentrations for In Vitro Assays
As a negative control, this compound should be used at the same concentrations as the active ML334 isomer. The selection of an appropriate concentration range depends on the specific assay and cell type. Based on published data for ML334, the following concentrations are recommended.
Table 1: Summary of In Vitro Assay Concentrations for ML334
| Assay Type | Target/Cell Line | Effective Concentration (ML334) | Parameter | Reference |
| Biochemical Binding Assay | Keap1 Kelch Domain | 1.0 µM | Kd | [2][3] |
| Fluorescence Polarization | Keap1 vs. Nrf2 peptide | 1.6 µM | IC50 | [3] |
| NRF2 Nuclear Translocation | U2OS Cells | 12 µM | EC50 | [1] |
| NRF2 Nuclear Translocation | HEK293 Cells | 13 µM | EC50 | [3] |
| ARE Reporter Gene Assay | HEK293 Cells | 18 µM | EC50 | [3] |
| Keap1-Nrf2 Co-IP | LO2 Cells | 10 µM | 12% Inhibition | [2] |
| Gene Expression (mRNA) | HEK293 Cells | 50 - 100 µM | 2 to 7-fold increase | [2] |
| Protein Expression | HEK293 Cells | 50 - 100 µM | Induction of HO-1, TRX1 | [2] |
| Cytotoxicity Assay | HEK293, HepG2 Cells | Up to 26 µM (48h) | No detectable cytotoxicity | [3] |
General Recommendations:
-
For binding and enzymatic assays: Use concentrations ranging from 0.1 µM to 20 µM.
-
For cell-based assays (e.g., reporter, nuclear translocation): A starting concentration range of 1 µM to 25 µM is recommended.
-
For downstream functional assays (e.g., gene/protein expression): Higher concentrations, from 10 µM up to 100 µM, may be necessary, but should be tested alongside a cytotoxicity assay to ensure cell viability.[2]
Protocols
1. Stock Solution Preparation
This compound, like its active isomer, is soluble in DMSO.
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) by dissolving the powder in 100% DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[2][4]
-
-
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
2. ARE-Luciferase Reporter Assay
This protocol assesses the ability of a compound to activate the NRF2 pathway, leading to the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
Cell culture medium, FBS, and antibiotics.
-
White, clear-bottom 96-well plates.
-
ML334 and this compound stock solutions.
-
Luciferase assay reagent kit.
-
Luminometer.
-
-
Protocol:
-
Seed HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
If using a transient system, transfect cells with the ARE-luciferase reporter plasmid and a normalization control plasmid according to the transfection reagent manufacturer's protocol. Allow cells to recover for 24 hours.
-
Prepare serial dilutions of ML334 (positive control) and this compound (negative control) in culture medium. A typical concentration range is 0.1 µM to 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the assay kit.
-
Expected Outcome: ML334 should produce a dose-dependent increase in luminescence. In contrast, this compound is expected to show little to no increase in luminescence compared to the vehicle control, demonstrating the stereospecificity of NRF2 pathway activation.
-
3. NRF2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of NRF2 from the cytoplasm to the nucleus upon pathway activation.
-
Materials:
-
U2OS or HEK293 cells.
-
Glass coverslips in 24-well plates.
-
ML334 and this compound stock solutions.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody (anti-NRF2).
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the vehicle control, a positive control (e.g., 15 µM ML334), and the negative control (15 µM this compound) for a specified time (e.g., 6-15 hours).[3]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NRF2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope.
-
Expected Outcome: In vehicle-treated and this compound-treated cells, NRF2 staining should be diffuse and primarily cytoplasmic. In ML334-treated cells, a significant accumulation of NRF2 staining should be observed within the nucleus (co-localizing with DAPI).
-
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R,S,R)-ML334 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation, storage, and handling of dimethyl sulfoxide (DMSO) stock solutions of (R,S,R)-ML334. This compound serves as an experimental control for its isomer, ML334, a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. ML334 functions by inhibiting the Keap1-Nrf2 protein-protein interaction.[1][2][3] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. These guidelines cover key chemical properties, step-by-step preparation protocols, storage recommendations, and relevant biological context.
Chemical and Physical Properties
A summary of the essential properties of this compound is presented below. This data is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Synonyms | (R,S,R)-LH601A | [1] |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [1][2] |
| Molecular Weight | 446.50 g/mol | [1][2] |
| CAS Number | 1432065-33-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (223.96 mM) | [1][3] |
| Purity | ≥98% | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 100 mM this compound Stock Solution
This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations.
-
Preparation: Work in a clean, dry environment. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 4.47 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 100 µL of high-purity DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow or incomplete, sonicate the tube for 5-10 minutes.[1][3] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4]
Stock Solution Preparation Table
To prepare stock solutions of varying concentrations, use the following table as a guide. Note that using newly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility.[1]
| Desired Concentration | Mass for 1 mL DMSO | Mass for 5 mL DMSO | Mass for 10 mL DMSO |
| 1 mM | 0.45 mg | 2.24 mg | 4.48 mg |
| 5 mM | 2.24 mg | 11.20 mg | 22.40 mg |
| 10 mM | 4.47 mg | 22.35 mg | 44.70 mg |
| 50 mM | 22.35 mg | 111.75 mg | 223.50 mg |
| 100 mM | 44.65 mg | 223.25 mg | 446.50 mg |
Visualization of Pathways and Workflows
Keap1-Nrf2 Signaling Pathway
This compound is the inactive isomer of ML334, which activates the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. ML334 binding to Keap1 prevents this, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the expression of protective genes.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.
Experimental Workflow for Using this compound
This diagram outlines a typical workflow from stock solution preparation to its application in a cell-based assay.
Caption: General experimental workflow for using this compound solutions.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound. General stability studies on compounds in DMSO show that most are stable, but conditions should be optimized.[6][7]
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place.[1] |
| 4°C | 2 years | [1] | |
| DMSO Stock Solution | -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][4] |
| -20°C | 1 month | Suitable for short-term storage.[1][4] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use volumes is highly recommended.[5]
-
Hygroscopicity of DMSO: DMSO readily absorbs moisture from the air, which can affect compound solubility and stability.[1][8] Always use anhydrous, high-purity DMSO and keep containers tightly sealed.[9]
-
Working Solutions: Aqueous dilutions for cell culture experiments should be prepared fresh for each experiment and should not be stored for more than 24 hours.[8][10] The final concentration of DMSO in the culture medium should typically be below 0.5% to avoid cellular toxicity.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound| CAS NO:1432065-33-2| GlpBio [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of (R,S,R)-ML334 in Corn Oil
Version: 1.0
Introduction
(R,S,R)-ML334 is the isomer of ML334, a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] ML334 acts as a direct inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction, binding to the Keap1 Kelch domain with a dissociation constant (Kd) of 1 μM.[1][2] This disruption prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and thioredoxin reductase 1 (TRX1).[2][4] this compound is often utilized as an experimental control in studies involving the active ML334 isomer.[1] Due to its lipophilic nature, this compound is insoluble in aqueous solutions, necessitating the use of a suitable vehicle for in vivo administration. Corn oil is a widely used, well-tolerated vehicle for delivering fat-soluble or lipophilic compounds in animal research.[5][6] This document provides a detailed protocol for the preparation and in vivo administration of this compound using a corn oil-based vehicle.
Data Presentation
Physicochemical and Biological Properties of ML334
| Parameter | Value | Reference |
| Compound Name | ML334 ((1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid) | |
| Isomer | This compound | [1] |
| Molecular Formula | C₂₆H₂₆N₂O₅ | |
| Molecular Weight | 446.5 g/mol | |
| Mechanism of Action | Inhibitor of Keap1-Nrf2 protein-protein interaction | [1][2] |
| Binding Affinity (Kd) | 1 µM (for Keap1 Kelch domain) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to ≥ 5 mg/mL in a 10% DMSO / 90% Corn Oil mixture.[1] | [1] |
Recommended Dosing Volumes for Corn Oil Vehicle
| Species | Route of Administration | Maximum Recommended Volume | Reference |
| Rat | Oral Gavage | 2 mL/kg | [7][8] |
| Mouse | Oral Gavage | 10 mL/kg (Note: potential for adverse effects at higher volumes) | [6][7] |
Note: It is recommended to use the lowest effective volume. A study suggests that a dosing volume of 2 ml/kg per day is appropriate for rats to avoid effects on gene expression in the thymus.[7]
Signaling Pathway
The Keap1-Nrf2 signaling pathway is a primary regulator of cellular defense against oxidative stress.[4] Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. ML334 directly inhibits the Keap1-Nrf2 interaction, stabilizing Nrf2 and allowing it to activate the transcription of antioxidant genes.[4]
Caption: Mechanism of ML334 in the Keap1-Nrf2 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or block (optional)
-
Sonicator (optional)
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
-
Prepare the final 5 mg/mL working solution in 10% DMSO / 90% Corn Oil.
-
In a separate sterile tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the corn oil.[1]
-
Vortex the mixture vigorously to ensure a homogenous and clear solution.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]
-
-
Prepare the Vehicle Control.
-
In a sterile tube, mix 100 µL of DMSO with 900 µL of corn oil.
-
Vortex thoroughly. This solution will serve as the vehicle control for administration to the control group of animals.
-
-
Storage.
-
The prepared formulation should be used immediately for best results. If short-term storage is necessary, store at 4°C, protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
The vendor suggests that if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]
-
Protocol 2: In Vivo Administration by Oral Gavage
This protocol provides a general guideline for the oral administration of the this compound formulation to rodents. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Prepared this compound formulation and vehicle control
-
Appropriately sized syringes (e.g., 1 mL)
-
Stainless steel, ball-tipped oral gavage needles (feeding needles) of appropriate size for the animal (e.g., 20-22 gauge for mice).[9]
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each animal accurately immediately before dosing.
-
Calculate the required volume of the 5 mg/mL formulation to administer based on the desired dose (in mg/kg) and the animal's body weight.
-
Formula: Volume (mL) = [Dose (mg/kg) * Body Weight (kg)] / Concentration (5 mg/mL)
-
-
Animal Handling and Administration:
-
Gently but firmly restrain the animal to prevent movement and ensure the head and body are in a straight line.
-
Attach the gavage needle to the syringe containing the calculated dose volume. Ensure there are no air bubbles in the syringe.
-
Carefully insert the tip of the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle gently and steadily until it reaches the stomach. Do not force the needle if resistance is met.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the needle.
-
Monitor the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.
-
-
Control Group:
-
Administer an equivalent volume of the vehicle control solution to the control group animals using the same procedure.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for preparing and administering this compound in vivo.
Caption: Workflow for in vivo administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application of (R,S,R)-ML334 in HEK293 Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S,R)-ML334 is a stereoisomer of ML334, a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. ML334 functions as a direct inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction (PPI), preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[1][2] This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant response element (ARE)-regulated genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and thioredoxin reductase 1 (TRX1).[1][2] The this compound isomer is often utilized as a negative control in experiments to demonstrate the stereospecificity of the active (S,R,S) isomer, ML334.[3] HEK293 cells, a human embryonic kidney cell line, are a widely used in vitro model for studying the Nrf2 pathway and the effects of its modulators due to their robust growth and transfectability.
Mechanism of Action
Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and degradation. ML334 binds to the Kelch domain of Keap1, physically disrupting its interaction with Nrf2.[1][4] This inhibition of the Keap1-Nrf2 PPI allows newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, initiating their transcription. This cascade ultimately leads to an enhanced cellular antioxidant and cytoprotective response.
Quantitative Data Summary
The following tables summarize key quantitative data for the active isomer ML334 in studies relevant to HEK293 cells. As this compound is primarily a negative control, its activity is expected to be significantly lower or absent.
Table 1: Binding Affinity and Potency of ML334
| Parameter | Value | Assay | Source |
| Kd (vs. Keap1) | 1.0 µM | Competitive Surface Plasmon Resonance (SPR) | [5] |
| IC50 (vs. Keap1-Nrf2 peptide) | 1.6 µM | Fluorescence Polarization (FP) | [5] |
| EC50 (Nrf2 Nuclear Translocation) | 13 µM | Beta-galactosidase fragment complementation assay | [5] |
| EC50 (ARE Transactivation) | 18 µM | Beta-lactamase reporter gene assay | [5] |
Table 2: Effect of ML334 on Nrf2 Target Gene and Protein Expression in HEK293 Cells
| Target | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Incubation Time | Source |
| HO-1 | 50-100 µM ML334 | 4- to 7-fold | ~3.5-fold | 6 hours (mRNA), 16 hours (protein) | [1] |
| NQO1 | 50-100 µM ML334 | 2- to 3-fold | Not Detected | 6 and 16 hours | [1] |
| TRX1 | 50-100 µM ML334 | 2- to 3-fold | 2- to 4-fold | 6 and 16 hours (mRNA), 16 hours (protein) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in HEK293 cells.
HEK293 Cell Culture and Treatment
This protocol outlines the basic culture of HEK293 cells and the procedure for treatment with this compound.
Materials:
-
HEK293 cells (ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a 1:5 to 1:10 ratio.
-
Seeding for Experiments: Seed HEK293 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) and allow them to adhere and reach 70-80% confluency before treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare working solutions by diluting the stock in culture medium to the final desired concentrations (e.g., 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3, 6, or 16 hours) before proceeding with downstream analysis.
Western Blot Analysis of Nrf2 Target Proteins
This protocol is for assessing the protein levels of HO-1 and TRX1 following treatment.
Materials:
-
Treated HEK293 cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HO-1, anti-TRX1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
RT-qPCR for Nrf2 Target Gene Expression
This protocol is for quantifying the mRNA levels of HMOX1, NQO1, and TXNRD1 (encoding TRX1).
Materials:
-
Treated HEK293 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for HMOX1, NQO1, TXNRD1, and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Set up the qPCR reaction with cDNA, qPCR master mix, and primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol visualizes the subcellular localization of Nrf2.
Materials:
-
HEK293 cells grown on chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Cell Treatment: Treat cells with this compound or a positive control (like the active ML334 isomer) for a shorter duration (e.g., 3 hours).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block for 1 hour with blocking buffer.
-
Antibody Incubation: Incubate with the primary anti-Nrf2 antibody, followed by the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.
-
Imaging: Visualize the cells using a fluorescence microscope and assess the nuclear localization of Nrf2.
Conclusion
This compound serves as an essential negative control for its active stereoisomer, ML334, in elucidating the mechanism of Nrf2 activation in HEK293 cells. The provided protocols offer a comprehensive guide for researchers to investigate the effects of this compound on the Keap1-Nrf2 signaling pathway. The clear differences in activity between the stereoisomers underscore the specific nature of the Keap1-Nrf2 protein-protein interaction as a druggable target. These studies in HEK293 cells provide a valuable platform for the initial characterization and development of novel Nrf2 activators.
References
- 1. cure-plan.online [cure-plan.online]
- 2. Activation of NRF2 Signaling in HEK293 Cells by a First-In-Class Direct KEAP1-NRF2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hek293.com [hek293.com]
- 4. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors [mdpi.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for (R,S,R)-ML334 in HepG2 Cell-Based NRF2 Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, protecting cells from oxidative stress and inflammation.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] The Keap1-Nrf2-ARE (Antioxidant Response Element) system is a key signaling pathway that controls the transcription of a wide array of cytoprotective genes.[3]
ML334 is a potent, cell-permeable small molecule that activates the Nrf2 signaling pathway.[4][5] It functions as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, binding to the Kelch domain of Keap1.[3][4][6] This disruption of the Keap1-Nrf2 complex prevents the degradation of Nrf2, allowing it to translocate to the nucleus, bind to the ARE, and initiate the transcription of downstream target genes.[3] The active stereoisomer of ML334 is (S,R,S)-ML334.[3] The (R,S,R)-ML334 stereoisomer is significantly less active and serves as an ideal negative control for in vitro experiments.[3][7]
These application notes provide detailed protocols for utilizing this compound and its active counterpart in HepG2 cell-based assays to study Nrf2 activation. HepG2, a human hepatoma cell line, is a widely used model for studying liver function and xenobiotic metabolism.
Data Presentation
The following table summarizes the quantitative data for ML334, the active stereoisomer of the compound of interest. This compound is expected to have significantly higher EC50 values (>100 µM) in these assays, confirming its utility as a negative control.[3][7]
| Parameter | Assay | Cell Line | Value | Reference |
| Kd | Competitive Surface Plasmon Resonance (SPR) | - | 1.0 µM | [8] |
| IC50 | Fluorescence Polarization (FP) Assay | - | 1.6 µM | [8] |
| EC50 | Cell-based Nuclear Translocation Assay | U2OS | 13 µM | [8] |
| EC50 | Cell-based Beta-lactamase Reporter Assay | HepG2 | 18 µM | [4][8] |
| EC50 | Cytotoxicity Assay (48h treatment) | HepG2 | >26 µM | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedures, the following diagrams are provided.
Caption: NRF2 Signaling Pathway Activation by (S,R,S)-ML334.
Caption: Experimental Workflow for NRF2 Activation Assays.
Experimental Protocols
HepG2 Cell Culture
This protocol describes the routine maintenance of the HepG2 cell line.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Complete Growth Medium: EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of HepG2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium the following day.
-
-
Cell Maintenance:
-
Culture cells in T-75 flasks at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
-
Passaging Cells:
-
Subculture the cells when they reach 70-80% confluency.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks containing pre-warmed complete growth medium.
-
ARE-Beta-lactamase (ARE-bla) Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a beta-lactamase reporter gene under the control of an Antioxidant Response Element (ARE).[8]
Materials:
-
ARE-bla HepG2 stable cell line
-
Complete Growth Medium (as described above)
-
Assay Medium: DMEM with 1% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 100 U/mL Penicillin, 100 µg/mL Streptomycin
-
This compound and (S,R,S)-ML334
-
Positive control (e.g., tert-butylhydroquinone, t-BHQ)
-
DMSO (cell culture grade)
-
Black, clear-bottom 384-well assay plates
-
LiveBLAzer™-FRET B/G Substrate Kit
Protocol:
-
Cell Seeding:
-
Harvest ARE-bla HepG2 cells and resuspend them in Assay Medium to a density of 2 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound, (S,R,S)-ML334, and the positive control in DMSO.
-
Further dilute the compounds in Assay Medium. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add the diluted compounds to the wells containing the cells. Include wells with vehicle control (DMSO) and a no-cell control.
-
-
Incubation:
-
Incubate the plate for 15-18 hours at 37°C in a 5% CO2 incubator.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Add the substrate to each well and incubate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the 460/530 nm emission ratio for each well.
-
Normalize the data to the vehicle control.
-
Plot the response versus the compound concentration and determine the EC50 values using a suitable software (e.g., GraphPad Prism).
-
Nrf2 Nuclear Translocation by Immunofluorescence
This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with an activator.
Materials:
-
HepG2 cells
-
Complete Growth Medium
-
This compound and (S,R,S)-ML334
-
Positive control (e.g., Sulforaphane)
-
Glass coverslips or imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-Nrf2 antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound, (S,R,S)-ML334, positive control, and vehicle control for 2-4 hours.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the Nrf2 staining (e.g., green channel) and DAPI staining (blue channel).
-
Analyze the images to quantify the nuclear translocation of Nrf2. This can be done by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed Nrf2 activation is not due to cellular stress from toxicity.
Materials:
-
HepG2 cells
-
Complete Growth Medium
-
This compound and (S,R,S)-ML334
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well white, opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and (S,R,S)-ML334 for the same duration as the Nrf2 activation assays (e.g., 24 or 48 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability versus compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound and its active stereoisomer on the Nrf2 signaling pathway in HepG2 cells. By utilizing the inactive (R,S,R) stereoisomer as a negative control, researchers can confidently attribute the observed Nrf2 activation to the specific inhibitory action of the active (S,R,S)-ML334 on the Keap1-Nrf2 interaction. These assays are valuable tools for drug discovery and development efforts targeting the Nrf2 pathway for therapeutic intervention in a variety of diseases associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. editxor.com [editxor.com]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. encodeproject.org [encodeproject.org]
- 8. reframeDB [reframedb.org]
Application Notes for (R,S,R)-ML334 and its Active Stereoisomer in Cellular Studies
(R,S,R)-ML334 is recognized as an isomer of the potent, cell-permeable NRF2 activator, ML334. In research, ML334, which has the (S,R,S) stereochemistry, is the active compound that inhibits the Kelch-like ECH-associated protein 1 (Keap1)-NRF2 protein-protein interaction.[1][2] Consequently, this compound is appropriately used as a negative control in experiments to demonstrate the stereospecificity of the active isomer's effects.[3] ML334 functions by binding to the Kelch domain of Keap1, preventing the ubiquitination and subsequent degradation of NRF2.[1][2] This stabilization allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes, such as heme oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and thioredoxin reductase 1 (TRX1).[4][5]
These notes provide an overview of the treatment durations and experimental conditions for the active isomer, ML334, as documented in various cellular studies. The protocols and data are essential for researchers investigating the Keap1-NRF2-ARE signaling pathway.
Data Summary: ML334 Treatment Duration in Cellular Assays
The following table summarizes the treatment durations, concentrations, and cellular effects of the active ML334 isomer across different experimental setups.
| Cell Line | Treatment Duration | Concentration(s) | Assay Type | Observed Effect | Reference |
| HEK293 | 6 and 16 hours | 50-100 µM | qRT-PCR | Increased NQO1 and TRX1 mRNA levels (2- to 3-fold). Enhanced HO-1 mRNA expression (4- to 7-fold at 6h). | [5] |
| HEK293 | 16 hours | 50-100 µM | Western Blot | Induced protein expression of HO-1 and TRX1. | [5] |
| HEK293 | 15 hours | EC₅₀ = 13 µM | Nrf2 Nuclear Translocation | Dose-dependent increase in β-galactosidase activity, indicating Nrf2 translocation. | [6] |
| HepG2 | Not Specified | EC₅₀ = 18 µM | ARE Reporter Gene Assay | Induced ARE-driven β-lactamase expression. | [2][6] |
| HEK293, HepG2 | 48 hours | Up to 26 µM | Cytotoxicity Assay (CellTiter-Glo) | No detectable cytotoxicity observed. | [6] |
| LO2 | 8 hours | 10 µM | Co-immunoprecipitation | 12% reduction of Keap1 co-precipitated with Nrf2. | [5] |
Signaling Pathway and Workflow Diagrams
The diagrams below illustrate the Keap1-NRF2 signaling pathway and a general experimental workflow for studies involving ML334.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.
Caption: A generalized workflow for cellular experiments using ML334.
Experimental Protocols
Here are detailed protocols for key experiments based on published cellular studies with ML334.
Protocol 1: Cytotoxicity Assessment
This protocol is designed to assess the potential cytotoxic effects of ML334 after prolonged exposure.
Objective: To determine cell viability after a 48-hour treatment with ML334.
Materials:
-
HEK293 or HepG2 cells
-
DMEM media with 10% FBS
-
384-well white assay plates
-
ML334 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 40 µL of media into 384-well white assay plates.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ML334 in culture medium. Add 100 nL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Treat the cells for 48 hours at 37°C and 5% CO₂.[6]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Analysis of Target Gene Expression via qRT-PCR
This protocol details the steps to quantify changes in the mRNA levels of NRF2 target genes following ML334 treatment.
Objective: To measure the expression of HO-1, NQO1, and TRX1 mRNA after 6 and 16 hours of ML334 treatment.[5]
Materials:
-
HEK293 cells
-
6-well plates
-
ML334 stock solution (in DMSO)
-
TRIzol™ reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HO-1, NQO1, TRX1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates and grow until they reach approximately 80% confluency.
-
Compound Treatment: Treat cells with 50-100 µM of ML334 or vehicle (DMSO) for 6 or 16 hours.[5]
-
RNA Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using an RNA lysis buffer (e.g., TRIzol™).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is for detecting changes in the protein levels of NRF2 targets.
Objective: To assess the protein expression of HO-1 and TRX1 after a 16-hour treatment with ML334.[5]
Materials:
-
HEK293 cells
-
ML334 stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HO-1, anti-TRX1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat HEK293 cells as described in Protocol 2 for a duration of 16 hours.[5]
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager. Quantify band intensity and normalize to a loading control like GAPDH.
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing NRF2 Nuclear Translocation with (R,S,R)-ML334
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the nuclear translocation of Nuclear Factor Erythroid 2-related factor 2 (NRF2), a key regulator of the cellular antioxidant response. This protocol utilizes the inactive stereoisomer (R,S,R)-ML334 as a negative control alongside its potent NRF2 activator counterpart, ML334.
This compound serves as an essential experimental control to demonstrate the specificity of NRF2 activation by ML334. ML334 is a cell-permeable small molecule that activates NRF2 by inhibiting its interaction with Kelch-like ECH-associated protein 1 (KEAP1). This inhibition prevents the ubiquitination and subsequent proteasomal degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. The (R,S,R) stereoisomer of ML334 is significantly less active, making it an ideal negative control for these studies.
This document outlines two primary methods for assessing NRF2 nuclear translocation: immunofluorescence microscopy for qualitative and quantitative visualization, and Western blotting of nuclear and cytoplasmic fractions for a quantitative biochemical approach.
Signaling Pathway of NRF2 Activation by ML334
Caption: NRF2 activation pathway. ML334 inhibits the KEAP1-NRF2 interaction, leading to NRF2 nuclear translocation and gene expression.
Quantitative Data Summary
| Parameter | Immunofluorescence | Western Blot |
| Cell Lines | A549, HEK293, HepG2 | A549, HEK293, HepG2 |
| This compound Conc. | 10-20 µM (Negative Control) | 10-20 µM (Negative Control) |
| ML334 Conc. | 10-20 µM (Active Compound) | 10-20 µM (Active Compound) |
| Treatment Time | 2-8 hours | 2-8 hours |
| Primary Antibody | Anti-NRF2 (e.g., 1:200 - 1:1000) | Anti-NRF2 (e.g., 1:1000) |
| Nuclear Marker | DAPI | Anti-Lamin B1 or Anti-Histone H3 (1:1000) |
| Cytoplasmic Marker | - | Anti-GAPDH or Anti-α-Tubulin (1:1000) |
Experimental Workflow
Caption: Experimental workflow for assessing NRF2 nuclear translocation.
I. Protocol for Immunofluorescence Staining
This protocol details the steps for visualizing NRF2 nuclear translocation in cultured cells.
A. Materials
-
Cells (e.g., A549, HEK293, or HepG2)
-
Glass coverslips or imaging-compatible plates
-
Complete cell culture medium
-
This compound (inactive control) and ML334 (active compound)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-NRF2
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Confocal microscope
B. Method
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare working solutions of this compound and ML334 in cell culture medium (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and add the treatment solutions to the respective wells.
-
Incubate for the desired time (e.g., 4 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Dilute the primary anti-NRF2 antibody in Blocking Buffer according to the manufacturer's instructions (e.g., 1:500).
-
Aspirate the Blocking Buffer and add the diluted primary antibody. Incubate overnight at 4°C.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000).
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Analyze the images for NRF2 localization. In untreated or this compound-treated cells, NRF2 should be predominantly cytoplasmic. In ML334-treated cells, a significant increase in nuclear NRF2 fluorescence is expected.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using imaging software for a quantitative analysis.
-
II. Protocol for Western Blot of Nuclear and Cytoplasmic Fractions
This protocol provides a method to biochemically separate and quantify NRF2 in the nucleus and cytoplasm.
A. Materials
-
Cells (e.g., A549, HEK293, or HepG2) cultured in 10 cm dishes
-
This compound and ML334
-
PBS
-
Cell scraper
-
Nuclear and Cytoplasmic Extraction Kit (or buffers prepared in-house)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-NRF2, Rabbit anti-Lamin B1 (nuclear marker), Mouse anti-GAPDH (cytoplasmic marker)
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
B. Method
-
Cell Culture and Treatment:
-
Culture cells in 10 cm dishes to 80-90% confluency.
-
Treat the cells with vehicle, this compound, and ML334 as described in the immunofluorescence protocol.
-
-
Cell Lysis and Fractionation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Perform nuclear and cytoplasmic fractionation according to the instructions of a commercial kit or a standard laboratory protocol. This typically involves sequential lysis with hypotonic and hypertonic buffers with centrifugation steps to separate the cytoplasm from the nuclei.
-
Add protease and phosphatase inhibitors to all lysis buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) of cytoplasmic and nuclear extracts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-NRF2, anti-Lamin B1, and anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities. An increase in the NRF2 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction is expected with ML334 treatment. The this compound and vehicle controls should show minimal nuclear NRF2.
-
Confirm the purity of the fractions by probing for Lamin B1 (should only be in the nuclear fraction) and GAPDH (should be predominantly in the cytoplasmic fraction).
-
Application Notes and Protocols for Employing (R,S,R)-ML334 in Antioxidant Response Element (ARE) Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.
ML334 is a potent, cell-permeable small molecule that activates the Nrf2 pathway by directly inhibiting the Keap1-Nrf2 protein-protein interaction.[1][2][3] It binds to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 µM.[1][3][4] The (S,R,S) stereoisomer, commonly referred to as ML334, is the active form, while other stereoisomers, such as (R,S,R)-ML334, are significantly less active and can serve as valuable negative controls in experiments.[4][5] This document provides detailed protocols for utilizing this compound and its active counterpart in ARE reporter assays to investigate the modulation of the Nrf2 signaling pathway.
Data Presentation
Table 1: In Vitro Activity of ML334
| Parameter | Value | Cell Line | Assay Type | Reference |
| Kd (Keap1 Binding) | 1 µM | - | Competitive Surface Plasmon Resonance | [2] |
| IC50 (Keap1-Nrf2 Interaction) | 1.6 - 2.3 µM | - | Fluorescence Polarization Assay | [6] |
| EC50 (ARE Induction) | 18 µM | U2OS | ARE-bla reporter assay | [2] |
| EC50 (Nrf2 Nuclear Translocation) | 12 - 13 µM | U2OS | β-galactosidase fragment complementation | [2][5] |
Table 2: Effect of ML334 on Nrf2 Target Gene and Protein Expression in HEK293 Cells
| Target | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| NQO1 | 50-100 µM ML334 (6h) | 2-3 fold | Not specified | [1] |
| NQO1 | 50-100 µM ML334 (16h) | 2-3 fold | Not specified | [1] |
| TRX1 | 50-100 µM ML334 (6h) | 2-3 fold | Not specified | [1] |
| TRX1 | 50-100 µM ML334 (16h) | 2-3 fold | Induced | [1] |
| HO-1 | 50-100 µM ML334 (6h) | 4-7 fold | Not specified | [1] |
| HO-1 | 50-100 µM ML334 (16h) | Lesser fold-change | Induced | [1] |
Mandatory Visualization
Caption: Nrf2 signaling pathway and the mechanism of ML334 action.
Caption: Experimental workflow for the ARE reporter assay.
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Gene Assay
This protocol is designed to measure the activation of the ARE pathway in response to ML334 using a luciferase-based reporter system.
Materials:
-
ARE-reporter stable cell line (e.g., HEK293-ARE-luc, HepG2-ARE-luc)
-
(S,R,S)-ML334 (active compound)
-
This compound (inactive control)
-
Known Nrf2 activator (e.g., tert-butylhydroquinone (tBHQ)) as a positive control
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ or Steady-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture ARE-reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 30,000 - 50,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of (S,R,S)-ML334, this compound, and tBHQ in DMSO.
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. A suggested concentration range for ML334 is 0.1 µM to 100 µM for a dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO, final concentration ≤ 0.5%) and untreated cells.
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Incubate the plate at room temperature for 10-15 minutes on a plate shaker to ensure complete cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Normalize the data by dividing the luminescence signal of each treated well by the average luminescence of the vehicle control wells to obtain the fold induction.
-
For dose-response experiments, plot the fold induction against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol provides a method to visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with ML334.
Materials:
-
Cells suitable for immunofluorescence (e.g., HEK293, U2OS)
-
(S,R,S)-ML334
-
This compound
-
Vehicle control (DMSO)
-
Glass coverslips or imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency the next day.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of (S,R,S)-ML334, this compound, or DMSO for 4-6 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope. Nrf2 translocation is indicated by the colocalization of the Nrf2 signal with the DAPI signal in the nucleus.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively employ this compound as a negative control alongside its active stereoisomer, (S,R,S)-ML334, in ARE reporter assays. These tools are invaluable for the investigation of the Keap1-Nrf2 signaling pathway and for the screening and characterization of novel Nrf2 activators in drug discovery and development. The clear dose-dependent activity of ML334 in inducing ARE-driven gene expression, coupled with the inactivity of its (R,S,R) isomer, provides a robust system for validating on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Troubleshooting & Optimization
(R,S,R)-ML334 solubility issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with (R,S,R)-ML334 in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ML334?
This compound is a specific stereoisomer of the compound ML334.[1][2][3] The active probe, ML334, is a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] It functions by inhibiting the protein-protein interaction between Keap1 and Nrf2.[6][7] this compound is often used as an experimental control in studies involving ML334.[1][2] Due to their structural similarity, their solubility characteristics are expected to be nearly identical.
Q2: What is the documented solubility of ML334 in aqueous and organic solvents?
ML334 exhibits very low solubility in purely aqueous solutions but is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Experimental data shows its solubility in phosphate-buffered saline (PBS) at pH 7.4 is greater than 100 μM.[7] In contrast, it is readily soluble in DMSO up to 100 mM.[5][8]
Q3: Why is my this compound precipitating when I dilute my DMSO stock into aqueous media (e.g., PBS or cell culture medium)?
This is a common issue known as "fall-out" or precipitation. It occurs because this compound is poorly soluble in water. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration decreases significantly, reducing its ability to keep the compound dissolved. The compound then crashes out of the solution. To avoid this, it is critical to use intermediate dilution steps and ensure the final DMSO concentration in the aqueous solution is as low as possible while maintaining solubility.
Q4: What is the best practice for preparing stock and working solutions?
The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO.[5][8] This stock solution can then be serially diluted to create working solutions for your experiments. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q5: I'm still seeing precipitation in my final working solution. What can I do?
If you observe precipitation even after following standard dilution protocols, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution to help break up aggregates and aid dissolution.[1]
-
Warming: Briefly warm the solution (e.g., in a 37°C water bath) to increase solubility.[1]
-
Use of Excipients: For in vivo studies or challenging in vitro systems, co-solvents and excipients like PEG300, Tween-80, or SBE-β-CD are often necessary to create stable formulations.[1][4]
Quantitative Solubility Data
The following tables summarize the known solubility parameters for ML334, which can be used as a direct reference for this compound.
Table 1: Solubility in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [5][8] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | > 100 µM | [7] |
Table 2: Example Formulations for Improved Aqueous Dispersal
| Formulation Composition (v/v) | Final Concentration Achieved | Use Case | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | In Vivo | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | In Vivo | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | In Vivo | [1] |
Signaling Pathway and Experimental Workflows
ML334 Mechanism of Action
This compound's active counterpart, ML334, disrupts the Keap1-Nrf2 complex. Under normal conditions, Keap1 targets Nrf2 for degradation. By inhibiting this interaction, ML334 allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.[4][7]
Workflow for Preparing Aqueous Working Solutions
This workflow outlines the standard procedure for preparing aqueous solutions of this compound from a DMSO stock for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:1432065-33-2| GlpBio [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: (R,S,R)-ML334 Formulation for In Vivo Research
This guide provides detailed protocols and answers to frequently asked questions regarding the dissolution and handling of (R,S,R)-ML334 for in vivo experimental use. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an isomer of ML334 and a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] It functions by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2.[1][2][3] This disruption allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes.[1][2][3]
Q2: What are the recommended solvents for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mM.[3]
Q3: Can this compound be dissolved directly in aqueous buffers like PBS for in vivo use?
A3: While the parent compound ML334 has shown solubility of >100 μM in phosphate-buffered saline (PBS, pH 7.4), it is generally considered a poorly water-soluble compound.[4][5] For in vivo studies requiring higher concentrations, direct dissolution in aqueous buffers is not recommended. A co-solvent strategy is necessary to achieve a suitable formulation for animal administration.
Troubleshooting Guide
Issue: My this compound is precipitating out of my final formulation.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle, or the components of the vehicle were not mixed in the correct order or thoroughly enough.
-
Solution:
-
Ensure your final concentration does not exceed the recommended solubility for the chosen formulation (see Table 1).
-
Always add the solvents in the specified order as detailed in the experimental protocols below.
-
After adding each solvent, ensure the solution is mixed thoroughly before proceeding to the next step.
-
Gentle heating and/or sonication can be used to aid in the dissolution process if precipitation occurs.[2]
-
Issue: I am observing toxicity or adverse effects in my animal models.
-
Possible Cause: The vehicle, particularly the percentage of DMSO, might be causing toxicity. While ML334 has shown no detectable cytotoxicity up to 26 μM in HEK293 and HepG2 cells, high concentrations of solvents can have in vivo effects.[4]
-
Solution:
-
Prepare a vehicle-only control group to be administered to animals to differentiate between vehicle effects and compound effects.
-
If toxicity is suspected from the vehicle, consider reducing the percentage of DMSO in the final formulation. The protocols provided aim to keep the final DMSO concentration at 10% or less.
-
For long-term studies (exceeding half a month), the use of a corn oil-based formulation should be carefully considered.[2]
-
Quantitative Data Summary
For ease of comparison, the following table summarizes the solubility of this compound in various vehicles suitable for in vivo administration.
| Vehicle Composition | Achievable Concentration | Solution Appearance |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (11.20 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.20 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (11.20 mM) | Clear solution |
Table based on data from MedchemExpress.[1][2]
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo studies.
Protocol 1: Formulation with SBE-β-CD
This protocol is suitable for creating an aqueous-based formulation.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 50 mg/mL stock solution.
-
Prepare Vehicle: Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mixing: Mix thoroughly until a clear solution is obtained.
Protocol 2: Formulation with Corn Oil
This protocol is an alternative for a lipid-based formulation.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 50 mg/mL stock solution.
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of sterile corn oil.
-
Mixing: Mix thoroughly until a clear solution is obtained.
Protocol 3: Formulation with PEG300 and Tween-80
This protocol utilizes common co-solvents to achieve a clear solution.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 50 mg/mL stock solution.
-
Combine Solvents: To prepare a 1 mL working solution, start with 100 µL of the 50 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Mixing: Mix until a clear solution is formed.
Visualizations
Keap1-Nrf2 Signaling Pathway and Inhibition by ML334
Caption: Mechanism of this compound action on the Keap1-Nrf2 pathway.
Experimental Workflow: In Vivo Formulation Preparation
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
preventing (R,S,R)-ML334 precipitation in cell culture media
Welcome to the technical support center for (R,S,R)-ML334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially introducing artifacts. The following guide provides solutions to address this challenge.
Issue: Precipitate formation upon addition of this compound to cell culture media.
This is often due to the hydrophobic nature of the compound and its low solubility in aqueous solutions. The table below summarizes the solubility of this compound in common solvents and provides recommendations for preparing solutions for cell culture.
Table 1: Solubility and Recommended Working Concentrations of this compound
| Solvent/Medium | Maximum Solubility | Recommended Stock Concentration | Recommended Final DMSO Concentration in Media |
| DMSO | ≥ 100 mM[1][2] | 10-50 mM | < 0.5% (ideally ≤ 0.1%)[3] |
| PBS (pH 7.4) | > 100 µM[4] | Not Recommended for High Concentration Stocks | N/A |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Variable (empirically determined) | N/A | < 0.5% (ideally ≤ 0.1%)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 50 mM stock solution, dissolve 2.23 mg of this compound (MW: 446.5 g/mol ) in 100 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol is essential to identify the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
-
Media Preparation: Pre-warm your complete cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in the pre-warmed cell culture medium. It is recommended to perform a serial 2-fold dilution.
-
Start with a high concentration that is likely to precipitate (e.g., 200 µM).
-
Add the appropriate volume of the DMSO stock to the medium and vortex gently to mix. Ensure the final DMSO concentration remains below 0.5%.
-
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Observation: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film) at different time points (e.g., immediately, 1h, 4h, 24h). A light microscope can be used for more sensitive detection of microprecipitates.
-
Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after adding this compound to my cell culture media. What should I do?
A1: Do not proceed with your experiment using media that contains a precipitate. The presence of solid particles will lead to an inaccurate and unquantified concentration of the compound in your experiment. Refer to the troubleshooting guide and experimental protocols above to optimize your compound's solubility. The primary reasons for precipitation are exceeding the aqueous solubility limit and a high final concentration of DMSO.[3]
Q2: Can I increase the final DMSO concentration to improve solubility?
A2: While a higher DMSO concentration can aid in initial solubilization, it is generally not recommended to exceed a final concentration of 0.5% in your cell culture media, with ≤ 0.1% being ideal.[3] High concentrations of DMSO can be toxic to cells and may introduce confounding variables in your experiment.
Q3: Does the presence of Fetal Bovine Serum (FBS) in the media affect the solubility of this compound?
A3: Yes, FBS can impact the solubility of small molecules. Serum proteins, such as albumin, can bind to hydrophobic compounds, which may either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes.[6] The effect of FBS on this compound solubility should be determined empirically using the protocol for determining the maximum soluble concentration.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: For some hydrophobic compounds, other organic solvents like ethanol or polyethylene glycol (PEG) 400 can be used. However, the compatibility of these solvents with your specific cell line and their potential effects on the experiment must be carefully evaluated. It is crucial to always include a vehicle control (media with the same concentration of the solvent) in your experiments.
Q5: How does this compound exert its biological effect?
A5: this compound is an isomer of ML334, a potent and cell-permeable activator of the NRF2 signaling pathway.[2][5] ML334 functions by inhibiting the protein-protein interaction between Keap1 and NRF2.[5] Under normal conditions, Keap1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, ML334 allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes.
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
long-term stability and storage of (R,S,R)-ML334 solutions
This technical support center provides guidance on the long-term stability and storage of (R,S,R)-ML334 solutions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C for up to three years, or at 4°C for up to two years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL.
Q3: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: Can I store this compound solutions in aqueous buffers?
A4: The stability of this compound in aqueous buffers has not been extensively reported. For its active isomer, ML334, it has been shown to be stable in phosphate-buffered saline (PBS) for at least 24 hours. However, for long-term experiments, it is highly recommended to prepare fresh aqueous solutions from a DMSO stock solution on the day of use. If working solutions are prepared for in vivo studies, they should also be used on the same day.
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous buffers can occur due to the lower solubility of the compound in aqueous media. To address this, you can try gentle heating and/or sonication to aid dissolution.[1] For in vivo preparations, using excipients such as 20% SBE-β-CD in saline or a mixture of PEG300 and Tween-80 in saline can improve solubility.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | Low aqueous solubility of this compound. | - Prepare fresh solutions for each experiment.- Use gentle heating or sonication to aid dissolution.[1]- For in vivo studies, consider using a formulation with solubilizing agents like SBE-β-CD or Tween-80.[1][2]- Ensure the final concentration of DMSO is kept low and is compatible with your experimental system. |
| Inconsistent experimental results | Degradation of this compound in solution. | - Aliquot DMSO stock solutions to minimize freeze-thaw cycles.- Prepare aqueous working solutions fresh on the day of the experiment.- Store all solutions at the recommended temperatures. |
| Difficulty dissolving the solid compound | Improper solvent or technique. | - Use newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can affect solubility.- Vortexing or sonication can be used to facilitate the dissolution of the powder in DMSO. |
Stability Data Summary
The following tables summarize the available stability data for this compound.
Table 1: Storage and Stability of Solid this compound
| Storage Temperature | Duration | Stability |
| -20°C | 3 years | Stable |
| 4°C | 2 years | Stable |
Table 2: Storage and Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Table 3: Stability of ML334 (Active Isomer) in Aqueous Solution
| Solvent | Temperature | Duration | Percent Remaining |
| Phosphate-Buffered Saline (PBS, pH 7.4) with 0.1% DMSO | 23°C | 24 hours | 94% |
Note: Data is for the active isomer, ML334, and may serve as a reference for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder (Molecular Weight: 446.50 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Procedure for Stability Assessment by HPLC
This is a general protocol and should be optimized for your specific instrumentation and this compound concentration.
-
Preparation of Stability Samples:
-
Prepare solutions of this compound in the desired solvent (e.g., PBS, cell culture medium) at the target concentration.
-
Store the solutions under the desired storage conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or another suitable buffer system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis scan).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for the preparation, storage, and troubleshooting of this compound solutions.
Caption: Simplified signaling pathway of this compound as an inhibitor of the Keap1-Nrf2 interaction.
References
troubleshooting unexpected results with (R,S,R)-ML334 control
Welcome to the technical support center for (R,S,R)-ML334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot unexpected experimental results. This compound is the inactive stereoisomer of ML334 and serves as a crucial negative control for experiments investigating the activation of the Nrf2 pathway through the inhibition of the Keap1-Nrf2 protein-protein interaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound?
A1: this compound is the inactive enantiomer of ML334 and is intended to be used as a negative experimental control.[2] The active isomer, ML334 ((S,R,S)-5), is a potent, cell-permeable activator of the Nrf2 pathway. It functions by directly inhibiting the Keap1-Nrf2 protein-protein interaction, which prevents the ubiquitination and degradation of Nrf2, leading to its nuclear translocation and the activation of Antioxidant Response Element (ARE)-dependent gene expression.[1][4] this compound is at least 100 times less potent than ML334, and therefore, should not elicit significant Nrf2 activation at concentrations where ML334 is active.[1] Its use is critical to demonstrate that the observed biological effects are specific to the on-target activity of ML334 and not due to off-target effects or experimental artifacts.
Q2: My this compound control is showing activity in my Nrf2 activation assay. What could be the cause?
A2: This is an important observation that requires careful troubleshooting. Here are several potential causes:
-
Compound Identity/Purity: Verify the identity and purity of your this compound stock. Contamination with the active ML334 isomer is a possible cause. If possible, obtain a certificate of analysis (CoA) from your supplier or consider analytical validation via techniques like chiral chromatography.
-
High Concentration: While significantly less active, extremely high concentrations of this compound might elicit a minimal response or off-target effects. Ensure you are using it at the same concentration as the active ML334 and within the recommended effective concentration range for ML334 (typically 10-20 µM for cellular assays).[5]
-
Assay Artifacts: Some assay technologies can be prone to artifacts. For instance, in luciferase reporter assays, compounds can sometimes interfere with the enzyme itself, leading to false-positive signals. Consider running a counter-screen with a reporter driven by a different promoter to rule out non-specific reporter activation.
-
Cell Line Sensitivity: While unlikely to be specific to the inactive isomer, some cell lines may have a very sensitive Nrf2 pathway or other signaling pathways that are non-specifically affected by small molecules.
Q3: The active compound, ML334, is not showing the expected Nrf2 activation, while my this compound control is correctly inactive. What should I check?
A3: If the negative control is behaving as expected, the issue likely lies with the active compound or the experimental setup. Here are some troubleshooting steps:
-
Compound Stability and Solubility: ML334 can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[4] Prepare fresh dilutions from a stable stock solution for each experiment. Ensure the compound is fully dissolved. Poor solubility can drastically reduce its effective concentration in your assay.
-
Cell Permeability: While ML334 is known to be cell-permeable, differences in cell lines and culture conditions can affect its uptake.[4]
-
Experimental Timeline: The kinetics of Nrf2 activation can vary. Nrf2 nuclear translocation is often an earlier event than the downstream expression of ARE-regulated genes. Optimize your treatment time points to ensure you are not missing the peak of activation. For ML334, effects on mRNA levels have been observed at 6 and 16 hours, with protein expression changes also seen at 16 hours.[4]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum batch can influence cellular responses. Maintain consistent cell culture practices.
-
Detection Method Sensitivity: If you are using Western blotting to detect Nrf2, be aware that endogenous Nrf2 levels can be low and the protein is rapidly degraded. Also, Nrf2 often migrates at a higher apparent molecular weight (95-110 kDa) than its predicted weight (~68 kDa) due to post-translational modifications.[6] Using a well-validated antibody is crucial.[6]
Q4: I'm observing cytotoxicity in my cells treated with ML334 and/or this compound. What should I do?
A4: ML334 has been reported to have low cytotoxicity at effective concentrations (up to 26 µM in HEK293 and HepG2 cells).[5] If you observe cell death:
-
Confirm with a Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to quantify the cytotoxicity.
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%, ideally ≤0.1%) and consistent across all wells, including vehicle controls.
-
Lower the Compound Concentration: Perform a dose-response curve to find a concentration that activates Nrf2 without significant cytotoxicity.
-
Consider Off-Target Effects: While this compound should be inactive, at high concentrations, any small molecule can have off-target effects. If both the active and inactive isomers are causing similar levels of cytotoxicity, it's likely an off-target effect or a non-specific compound property.
Data Presentation
Potency Comparison: ML334 vs. This compound
| Assay Type | Compound | Target/Pathway | Potency (EC₅₀/Kᵈ) | Cell Line | Reference |
| Biochemical Assay | ML334 ((S,R,S)-5) | Keap1-Nrf2 Interaction | Kᵈ = 1 µM | - | [1][4] |
| This compound | Keap1-Nrf2 Interaction | Kᵈ = 100 µM | - | [1] | |
| Cell-Based Assay | ML334 ((S,R,S)-5) | ARE Reporter Activation | EC₅₀ = 18 µM | HepG2 | [1][5] |
| This compound | ARE Reporter Activation | EC₅₀ > 100 µM | HepG2 | [1] | |
| Cell-Based Assay | ML334 ((S,R,S)-5) | Nrf2 Nuclear Translocation | EC₅₀ = 12-13 µM | U2OS | [1][5] |
| This compound | Nrf2 Nuclear Translocation | EC₅₀ > 100 µM | U2OS | [1] |
Compound Storage and Preparation
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO (up to 100 mM) |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) |
| Freeze-Thaw Cycles | Avoid repeated cycles |
| Working Solution | Prepare fresh for each experiment |
Mandatory Visualization
Caption: Mechanism of ML334 action and the role of this compound as an inactive control.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Gene Assay
This protocol is for measuring the transcriptional activity of Nrf2 in response to treatment with ML334 and the this compound control.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a white, clear-bottom 96-well plate at a density that will reach ~80-90% confluency at the time of the assay.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow cells to recover for 24 hours.
-
-
Compound Treatment:
-
Prepare fresh serial dilutions of ML334 and this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration).
-
A typical concentration range to test for ML334 is 1 µM to 50 µM. Use the same concentration range for this compound.
-
Remove the old medium from the cells and add the medium containing the compounds or vehicle.
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents (e.g., Dual-Luciferase® Reporter Assay System) to room temperature.
-
Lyse the cells and measure firefly and Renilla luciferase activity sequentially according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized signal of the treated wells by the average normalized signal of the vehicle control wells.
-
Protocol 2: Western Blot for Nrf2 Accumulation
This protocol is to validate Nrf2 activation by assessing the accumulation of Nrf2 protein.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with ML334, this compound (e.g., 20 µM), and a vehicle control for 6-16 hours. A positive control, such as the proteasome inhibitor MG132, can also be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a validated primary anti-Nrf2 antibody (e.g., Cell Signaling Technology, D1Z9C, which recognizes the 95-110 kDa band) overnight at 4°C.[6]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize the Nrf2 signal to the loading control.
-
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:1432065-33-2| GlpBio [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: (R,S,R)-ML334 Activity and Serum Concentration Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on (R,S,R)-ML334 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an isomer of ML334 and is often used as an experimental control. ML334 is a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by inhibiting the protein-protein interaction between Keap1 and Nrf2.[1][2][3] Under normal conditions, Keap1 targets Nrf2 for degradation. By binding to the Kelch domain of Keap1, ML334 prevents this degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-dependent genes, which are crucial for cellular protection against oxidative stress.[1][4][5]
Q2: I'm observing a significant drop in the potency of my compound in cell-based assays compared to biochemical assays. Why is this happening?
A2: This is a common phenomenon often attributed to high serum protein binding.[6] ML334, the active compound for which this compound is a control, has been reported to have high plasma protein binding (approximately 95% in human plasma). When a compound binds to proteins in the serum (like albumin) in your cell culture media, its free concentration is significantly reduced. According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross cell membranes and interact with its intracellular target.[6] This reduction in the bioavailable concentration of the compound leads to a decrease in its apparent potency, which is observed as a higher IC50 or EC50 value.
Q3: How does serum protein binding affect the IC50 value of this compound?
A3: The presence of serum proteins will likely cause a rightward shift in the IC50 curve of this compound, indicating a decrease in its apparent potency.[6] This "IC50 shift" occurs because a portion of the compound is sequestered by serum proteins, reducing the free concentration available to inhibit the Keap1-Nrf2 interaction.[6] The magnitude of this shift is directly related to the binding affinity between the compound and the serum proteins.[6]
Troubleshooting Guides
Problem: My this compound is highly potent in my biochemical assay but shows significantly reduced activity in cell-based assays containing Fetal Bovine Serum (FBS).
Cause: This discrepancy is a strong indicator of high serum protein binding. The proteins in the FBS are likely binding to your compound, thereby reducing the free concentration available to act on the Keap1-Nrf2 pathway within the cells.
Solutions:
-
Perform a Serum Shift Assay: Quantify the effect of serum on your compound's activity by performing an IC50 determination in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS). This will allow you to measure the fold-shift in the IC50 value and understand the impact of protein binding.
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, consider reducing the percentage of FBS in your culture medium. This will increase the free fraction of your compound.
-
Use Serum-Free Media: For short-term experiments, it may be possible to use serum-free or low-serum media. However, be mindful of potential effects on cell health and signaling pathways.
-
Measure the Fraction Unbound (fu): To get a precise measure of protein binding, you can use techniques like equilibrium dialysis. This will give you the percentage of your compound that remains unbound in the presence of plasma proteins.
Problem: I am seeing high variability in my IC50 shift assay results.
Cause: Inconsistent results in IC50 shift assays can arise from several experimental factors.
Solutions:
-
Ensure Proper Equilibration: Pre-incubate the compound with the serum-containing media for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium before adding the mixture to the cells.[6]
-
Use High-Quality Serum: Use a consistent source and lot of FBS to minimize variability between experiments.
-
Accurate Pipetting and Dilutions: Ensure your serial dilutions are accurate, as small errors can be magnified in the dose-response curve.
-
Control for Solvent Effects: Maintain a consistent final concentration of the compound's solvent (e.g., DMSO) across all wells to avoid solvent-induced artifacts.
Data Presentation
The following table provides a hypothetical example of the impact of Human Serum Albumin (HSA) on the IC50 of an inhibitor, illustrating the concept of an IC50 shift.
| HSA Concentration (%) | IC50 (nM) | Fold Shift (IC50 with HSA / IC50 without HSA) |
| 0 | 10 | 1.0 |
| 0.1 | 55 | 5.5 |
| 0.5 | 260 | 26.0 |
| 1.0 | 510 | 51.0 |
| 2.0 | 1020 | 102.0 |
This table is for illustrative purposes to demonstrate the concept of an IC50 shift and does not represent actual experimental data for this compound.
Experimental Protocols
Detailed Methodology for a Serum Shift IC50 Assay
This protocol describes how to determine the IC50 of this compound in a cell-based assay in the presence of varying concentrations of serum.
-
Cell Preparation:
-
Culture your chosen cell line (e.g., HEK293) in their recommended growth medium.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound and Serum Preparation:
-
Prepare a 2x concentrated stock of this compound serial dilutions in serum-free medium.
-
Prepare 2x concentrated solutions of serum (e.g., FBS or HSA) in serum-free medium at various concentrations (e.g., 0%, 0.2%, 1%, 2%, 4%). The 0% serum condition will be your baseline.
-
-
Treatment:
-
Add 50 µL of the 2x serum solutions to the appropriate wells of a new 96-well plate.
-
Add 50 µL of the 2x compound serial dilutions to the corresponding serum-containing wells. This will result in a 1x final concentration for both the compound and the serum.
-
Mix gently and pre-incubate for 30 minutes at 37°C to allow for protein-compound binding to reach equilibrium.
-
Remove the culture medium from the cells and add 100 µL of the compound-serum mixtures to the respective wells.
-
-
Incubation and Detection:
-
Incubate the plate for the desired duration of the experiment.
-
Measure the desired endpoint (e.g., cell viability using MTT assay, reporter gene expression).
-
-
Data Analysis:
-
Normalize the data for each serum concentration series.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
-
Calculate the "fold shift" by dividing the IC50 in the presence of serum by the IC50 in the absence of serum.
-
Visualizations
Caption: Keap1-Nrf2 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a Serum Shift IC50 Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. biotage.com [biotage.com]
- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: (R,S,R)-ML334 and Assay Signal-to-Noise Ratio
Welcome to the technical support center for troubleshooting assays involving the Keap1-Nrf2 pathway modulator, (R,S,R)-ML334. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to low signal-to-noise ratios during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why am I seeing a low or no signal in my assay?
A1: this compound is an inactive stereoisomer of the potent Nrf2 activator, ML334.[1][2] The active isomer, ML334 ((1S,2R,S)-isomer), inhibits the Keap1-Nrf2 protein-protein interaction, leading to Nrf2 stabilization, nuclear translocation, and activation of the Antioxidant Response Element (ARE).[3][4] this compound is intended to be used as a negative experimental control. Therefore, in assays measuring Keap1-Nrf2 interaction or downstream signaling, it is expected to have little to no activity, resulting in a low signal comparable to a vehicle (e.g., DMSO) control.[2] A high signal-to-noise ratio is not expected with this molecule.
Q2: I'm using this compound as a negative control, but my background is very high. What could be the cause?
A2: High background can obscure the distinction between your negative control and baseline noise. Common causes include:
-
Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent or luminescent impurities.
-
Cellular Autofluorescence: Cells naturally fluoresce, which can be a significant issue in fluorescence-based assays. Using phenol red-free media can help reduce this.
-
Inappropriate Microplates: For fluorescence assays, always use black, opaque microplates to minimize background and light scatter. For luminescence assays, white plates are recommended to maximize signal reflection.
-
Compound Interference: At high concentrations, the compound itself might possess intrinsic fluorescence or interfere with the detection chemistry.
Q3: How do I know if my low signal is due to using the inactive this compound versus a general problem with my assay?
A3: To confirm your assay is working correctly, you should always include a potent positive control. For the Keap1-Nrf2 pathway, the active isomer ML334 or other known Nrf2 activators like sulforaphane or tBHQ are excellent positive controls.[3][5] If your positive control yields a robust, high-quality signal while this compound and the vehicle control show a low signal, your assay is likely performing as expected. If the positive control also fails, it indicates a systemic issue with the assay that requires troubleshooting.
Q4: Can this compound be used to establish a baseline for a low signal-to-noise ratio?
A4: Yes, this compound is an excellent tool for this purpose. The signal generated by this inactive control should be statistically indistinguishable from the vehicle control. This helps define the lower boundary of your assay's dynamic range and is crucial for calculating statistical parameters like the Z'-factor, which assesses the quality and reliability of a high-throughput screening assay.
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating the Keap1-Nrf2 signaling pathway and a general workflow for troubleshooting low signal-to-noise ratio issues.
Quantitative Data Summary
The following tables summarize the expected activities of ML334 (active) and its inactive isomer, which is representative of the expected results for this compound.
Table 1: Biochemical Assay Data
| Compound | Assay Type | Target | Expected IC₅₀ |
|---|---|---|---|
| ML334 (Active) | Fluorescence Polarization | Keap1-Nrf2 Interaction | ~1.6 µM[3] |
| this compound (Inactive) | Fluorescence Polarization | Keap1-Nrf2 Interaction | >100 µM[2] |
Table 2: Cell-Based Assay Data
| Compound | Assay Type | Cell Line | Expected EC₅₀ |
|---|---|---|---|
| ML334 (Active) | ARE-bla Reporter Gene | HepG2 | ~18 µM[2] |
| This compound (Inactive) | ARE-bla Reporter Gene | HepG2 | >100 µM[2] |
| ML334 (Active) | Nrf2 Nuclear Translocation | U2OS | ~12 µM[2] |
| this compound (Inactive) | Nrf2 Nuclear Translocation | U2OS | >100 µM[2] |
Troubleshooting Guides & Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the disruption of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 protein.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal (Low Total Fluorescence Intensity) | Insufficient fluorescent probe concentration. | Increase the concentration of the fluorescently labeled Nrf2 peptide. Ensure the intensity is at least 3-5 times higher than the buffer-only background. |
| Incorrect instrument settings. | Verify excitation and emission wavelengths are optimal for your fluorophore (e.g., ~485 nm excitation and ~535 nm emission for FITC). Optimize the plate reader's gain setting. | |
| Degraded fluorescent probe. | Prepare fresh probe solution. Store stock solutions protected from light at -20°C or -80°C. | |
| High Noise (High Background Polarization) | Buffer components are fluorescent. | Test each buffer component individually for fluorescence. Consider using alternatives to BSA, such as bovine gamma globulin (BGG), if non-specific binding is suspected. |
| Use of incorrect microplates. | Always use non-binding, black, opaque 384-well or 96-well plates to minimize light scatter and background fluorescence. | |
| Compound precipitation. | Check for compound insolubility at the tested concentrations. Reduce the final DMSO concentration if possible. | |
| Low Assay Window (Small ΔmP) | Insufficient Keap1 concentration. | Titrate the Keap1 protein to a concentration that results in 70-80% of the maximal polarization signal to ensure a sufficient window for competition. |
| Inactive Keap1 protein. | Use freshly thawed aliquots of Keap1. Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20.
-
Fluorescent Probe: Prepare a 2X working solution of FITC-labeled Nrf2 peptide (e.g., 20 nM) in Assay Buffer.
-
Keap1 Protein: Prepare a 2X working solution of purified Keap1 Kelch domain (e.g., 200 nM) in Assay Buffer.
-
Compounds: Perform serial dilutions of ML334, this compound, and controls in 100% DMSO, then dilute in Assay Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well format) :
-
Add 5 µL of 4X compound solution to the appropriate wells.
-
Add 5 µL of Assay Buffer to "Positive Control" (no inhibitor) and "Negative Control" (no Keap1) wells.
-
Add 10 µL of 2X Keap1 protein solution to all wells except the "Negative Control" wells.
-
Add 10 µL of Assay Buffer to the "Negative Control" wells.
-
Incubate for 10-15 minutes at room temperature.
-
Add 10 µL of 2X fluorescent probe solution to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-enabled plate reader.
-
Antioxidant Response Element (ARE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal (Low Fold Induction with Positive Control) | Poor cell health or low confluency. | Ensure cells are healthy, in a logarithmic growth phase, and seeded at an optimal density to reach 80-90% confluency at the time of the assay. |
| Inefficient transfection (for transient assays). | Optimize transfection protocol and reagents. Use a positive control plasmid (e.g., constitutive reporter) to check transfection efficiency. | |
| Insufficient compound incubation time. | Perform a time-course experiment (e.g., 6, 16, 24 hours) to determine the optimal treatment duration for your cell line.[4] | |
| Inactive reporter lysis/detection reagents. | Use fresh reagents and ensure they are brought to room temperature before use as per the manufacturer's protocol. | |
| High Noise (High Basal Signal in Vehicle Control) | High constitutive Nrf2 activity in the cell line. | Serum-starve cells for a few hours before treatment to reduce basal signaling. Consider using a cell line with lower endogenous Nrf2 activity. |
| Reagent contamination. | Ensure all media and reagents are sterile and free of contaminants that might induce a stress response. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes for dispensing cells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain a humidified environment. |
Experimental Protocol (Luciferase)
-
Cell Seeding : Seed HepG2-ARE-luciferase stable cells in a 96-well white, clear-bottom plate at a density of 4 x 10⁴ cells/well and incubate overnight.[5]
-
Compound Treatment :
-
Prepare serial dilutions of this compound, ML334, and a positive control (e.g., tBHQ) in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation : Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Detection :
-
Equilibrate the plate and luciferase detection reagent to room temperature.
-
Remove the medium and lyse the cells according to the manufacturer's protocol (e.g., add luciferase substrate directly).
-
Incubate for 10 minutes to allow for signal stabilization.
-
-
Data Acquisition : Measure luminescence using a plate luminometer.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This imaging-based assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal (Weak Nrf2 Staining) | Poor primary antibody performance. | Use a validated anti-Nrf2 antibody at its optimal dilution. Perform a titration to determine the best concentration. Include a positive control cell line or treatment condition known to express high levels of Nrf2. |
| Inefficient cell permeabilization. | Optimize the permeabilization step. Ensure the concentration and incubation time of the detergent (e.g., Triton X-100) are sufficient. | |
| Over-fixation of cells. | Aldehyde-based fixatives can mask epitopes. Consider antigen retrieval methods if strong fixation is required. | |
| High Noise (High Background Staining) | Non-specific secondary antibody binding. | Increase the concentration of blocking solution (e.g., normal goat serum) and ensure it is from a different species than the primary antibody. Include a "secondary antibody only" control. |
| Autofluorescence. | Use an autofluorescence quenching reagent after fixation. Image in a channel less prone to autofluorescence if possible. | |
| No Translocation with Positive Control | Suboptimal incubation time. | Nrf2 translocation can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to capture the peak translocation event. |
| Nrf2 is rapidly degraded. | Ensure samples are processed quickly after treatment. A proteasome inhibitor can be used as a control to stabilize Nrf2 levels. |
Experimental Protocol
-
Cell Culture : Seed U2OS or HepG2 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with ML334 (e.g., 20 µM), this compound (e.g., 20 µM), or vehicle for 2-4 hours.
-
Fixation and Permeabilization :
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining :
-
Imaging : Mount coverslips on microscope slides and image using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
Cellular Thermal Shift Assay (CETSA) for Keap1 Target Engagement
CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal on Western Blot | Low endogenous Keap1 expression. | Use a cell line known to have high Keap1 expression (e.g., HL-60) or an overexpression system. Increase the amount of protein loaded on the gel.[9] |
| Inefficient antibody. | Validate the primary antibody for Western blotting and use it at the optimal concentration. | |
| No Thermal Shift with Positive Control | Incorrect temperature range. | The heating range must bracket the melting temperature (Tagg) of the target protein. Perform a gradient to find the optimal temperature range where the protein denatures. |
| Compound is not cell-permeable. | If using intact cells, a lack of shift may indicate poor permeability. Test the compound in a cell lysate format to confirm direct target binding.[10] | |
| Insufficient compound concentration or incubation time. | Ensure the compound concentration is sufficient to engage the target. Optimize the incubation time (typically 1-3 hours).[11] | |
| High Variability in Blotting | Inconsistent sample loading. | Accurately determine protein concentration (e.g., with a BCA assay) and ensure equal loading across all lanes. Use a loading control (e.g., GAPDH, Tubulin) for normalization. |
Experimental Protocol
-
Cell Culture and Treatment :
-
Culture HL-60 cells to a density of ~1 x 10⁶ cells/mL.
-
Treat cells with ML334 (e.g., 10 µM), this compound (10 µM), or vehicle (0.1% DMSO) for 3 hours at 37°C.[9]
-
-
Heat Challenge :
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) using a thermocycler, followed by cooling to 4°C.[9]
-
-
Cell Lysis :
-
Lyse cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis :
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration and normalize all samples.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary anti-Keap1 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. Quantify band intensities and plot the soluble fraction against temperature to generate melt curves. A shift in the curve to a higher temperature indicates target stabilization.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of experiments using (R,S,R)-ML334
Welcome to the technical support center for (R,S,R)-ML334. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in experiments?
A1: this compound is an isomer of ML334 and is typically used as an experimental control.[1][2][3] While ML334 is a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, this compound is significantly less active or inactive.[4] Its primary function in a research setting is to help ensure that the observed biological effects are due to the specific activity of ML334 and not due to off-target effects or the compound's general chemical structure.
Q2: What is the mechanism of action of the active isomer, ML334?
A2: ML334 functions by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2.[2][5] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. By binding to the Kelch domain of Keap1, ML334 prevents this interaction, leading to the stabilization and nuclear translocation of Nrf2.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles of stock solutions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[6] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Ensure the compound is fully dissolved by vortexing. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Question: I observed a precipitate in my cell culture wells after adding this compound. What could be the cause and how can I resolve it?
-
Answer: Precipitation of compounds in cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The concentration of this compound in your experiment may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solution: Perform a solubility test by preparing serial dilutions of your this compound stock solution in your specific cell culture medium. Visually inspect for any precipitate formation. Consider lowering the final concentration of the compound in your assay.
-
-
Solvent Concentration: A high final concentration of the solvent (e.g., DMSO) can also contribute to precipitation when diluted in aqueous media.
-
Solution: Ensure the final DMSO concentration in your cell culture is as low as possible, ideally 0.5% or less.
-
-
Media Components: Components of your cell culture medium, such as salts and proteins, can interact with the compound and cause it to precipitate.[7][8]
-
Solution: When preparing your working solutions, add the this compound stock solution to the pre-warmed cell culture medium and mix gently but thoroughly. Avoid adding the compound to cold media, as temperature shifts can induce precipitation.[8] If issues persist, consider using a different formulation of the medium or a solubilizing agent, though the latter should be carefully controlled for its own potential effects. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[2]
-
-
Issue 2: Inconsistent or no difference in activity between ML334 and the this compound control.
-
Question: I am not observing the expected difference in biological activity between the active ML334 and the this compound control. What could be the problem?
-
Answer: This can be a complex issue with several potential causes:
-
Off-Target Effects: The observed biological response may not be mediated by the Keap1-Nrf2 pathway and could be an off-target effect common to both isomers.
-
Solution: To investigate this, consider using other structurally unrelated Nrf2 activators as positive controls. Additionally, siRNA-mediated knockdown of Nrf2 should abolish the response to ML334 if it is indeed on-target.
-
-
Compound Purity and Integrity: The purity of your ML334 and this compound reagents could be compromised.
-
Solution: Ensure you are using high-purity compounds from a reputable supplier. If possible, obtain a certificate of analysis for your specific lot.
-
-
Lot-to-Lot Variability: There can be variability in the activity and purity of chemical compounds from different manufacturing batches.[9][10]
-
Solution: If you suspect lot-to-lot variability, it is advisable to test new batches against a previously validated batch. When publishing, always report the lot number of the compounds used.
-
-
Cellular System: The specific cell line you are using may not have a robustly responsive Keap1-Nrf2 pathway, or the pathway may already be basally activated.
-
Issue 3: High background signal in my assay.
-
Question: I am observing a high background signal in my cell-based assay, making it difficult to discern the specific effects of this compound. How can I reduce the background?
-
Answer: High background can obscure your results. Here are some common causes and solutions:
-
Autofluorescence: The compound itself might be fluorescent at the wavelengths used in your assay.
-
Solution: Test the fluorescence of this compound in your assay medium without cells at the relevant wavelengths. If it is fluorescent, you may need to adjust your assay or use a different detection method (e.g., a luciferase-based reporter assay instead of a fluorescent protein-based one).
-
-
Cell Health: Unhealthy or dying cells can lead to increased background signals in many assays.
-
Solution: Ensure your cells are healthy and not overly confluent. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your main experiment to confirm that the concentrations of this compound you are using are not cytotoxic.
-
-
Assay Reagents: The reagents used in your assay could be contributing to the high background.
-
Solution: Ensure all buffers and reagents are freshly prepared and properly stored. Include appropriate controls, such as wells with cells and media but no compound, and wells with media alone, to pinpoint the source of the background.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for the active isomer, ML334, to provide a reference for expected activity. This compound is expected to be significantly less potent or inactive in these assays.
Table 1: Biochemical Assay Data for ML334
| Assay Type | Target | Parameter | Value | Reference |
| Fluorescence Polarization | Keap1-Nrf2 Interaction | IC50 | 1.6 µM | [11] |
| Surface Plasmon Resonance | Keap1 Kelch Domain | Kd | 1.0 µM | [11] |
Table 2: Cell-Based Assay Data for ML334
| Cell Line | Assay Type | Parameter | Value | Reference |
| U2OS | Nrf2 Nuclear Translocation | EC50 | 12 µM | [4] |
| HEK293 | Nrf2 Nuclear Translocation | EC50 | 13 µM | [11] |
| HepG2 | ARE Reporter Gene | EC50 | 18 µM | [5][11] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the ability of a test compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
Materials:
-
Purified recombinant Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-LDEETGEFL)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT
-
This compound and ML334 stock solutions in DMSO
-
Black, non-binding 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and ML334 in assay buffer.
-
In each well of the 384-well plate, add:
-
10 µL of 4 nM FITC-Nrf2 peptide
-
10 µL of 12 nM Keap1 Kelch domain protein
-
10 µL of assay buffer
-
10 µL of the compound dilution
-
-
Include control wells:
-
Maximum Polarization: Keap1 + FITC-Nrf2 peptide + DMSO (vehicle)
-
Minimum Polarization: FITC-Nrf2 peptide + DMSO (no Keap1)
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for ML334. This compound should show minimal inhibition.
Protocol 2: Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound and ML334 stock solutions in DMSO.
-
Positive control (e.g., sulforaphane).
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Luminometer.
Procedure:
-
Seed HepG2-ARE cells into a 96-well plate at a density of 4 x 104 cells/well and incubate overnight.
-
The next day, treat the cells with serial dilutions of this compound, ML334, or the positive control. Include a vehicle control (DMSO).
-
Incubate the cells for 12-24 hours.
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate in each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction over the vehicle control and determine the EC50 for ML334. This compound should show significantly lower or no induction.
Mandatory Visualizations
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of ML334.
Caption: Workflow for the Antioxidant Response Element (ARE) Luciferase Reporter Assay.
References
- 1. This compound| CAS NO:1432065-33-2| GlpBio [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
sonication and heating methods to improve (R,S,R)-ML334 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (R,S,R)-ML334 using sonication and heating methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is an isomer of ML334 and is often used as an experimental control.[1] ML334 is a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It functions by inhibiting the interaction between Keap1 and Nrf2, leading to Nrf2 nuclear translocation and the induction of antioxidant response elements (ARE).[2][3][4] Achieving optimal solubility is critical for ensuring accurate and reproducible results in cell-based assays and other experiments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: My this compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents. For organic solvents like DMSO, which are hygroscopic, using a fresh, unopened bottle is recommended as absorbed moisture can reduce solvating power.[5]
-
Check Concentration: The intended concentration may exceed the compound's solubility limit in the chosen solvent. Try preparing a more dilute solution.[5]
-
Gentle Agitation: Vortexing the solution for 1-2 minutes can aid dissolution.[6]
-
Apply Gentle Heat or Sonication: If agitation is insufficient, gentle warming or sonication can be employed to improve solubility.[1][6]
Q3: When should I choose sonication over heating to improve solubility?
A3: Both sonication and gentle heating can be effective. Sonication uses high-frequency sound waves to break down compound particles and enhance dissolution, which is particularly useful for reducing particle size and increasing the surface area available for solvation.[7][8] Heating increases the kinetic energy of the system, which can help overcome the lattice energy of the solid compound.[5] For thermosensitive compounds, sonication might be a better initial choice to avoid potential degradation. However, for many compounds, a combination of both methods (e.g., gentle warming in a sonicating water bath) can be highly effective.
Q4: What is the known solubility of ML334 in common solvents?
A4: While specific data for the (R,S,R) isomer is limited, the active ML334 compound is reported to be soluble in DMSO up to 100 mM.[3] The solubility of ML334 in phosphate-buffered saline (PBS, pH 7.4) has been experimentally determined to be greater than 100 μM.[9]
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
-
Problem: After initially dissolving, the compound crashes out of solution, appearing as visible particles or cloudiness. This is common when diluting a concentrated DMSO stock into an aqueous buffer.[6]
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as high as experimentally permissible (typically ≤ 0.1% for cell-based assays) to maintain solubility.[5]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.[5]
-
Order of Addition: Always add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This ensures rapid dispersion.[6]
-
Re-dissolve with Sonication or Heat: If precipitation has already occurred, try sonicating the solution in a water bath or gently warming it to 37°C to redissolve the compound.[6]
-
Issue 2: Difficulty Dissolving this compound Powder
-
Problem: The initial dissolution of the powdered compound is slow or incomplete.
-
Troubleshooting Steps & Quantitative Data:
| Method | Protocol | Expected Outcome |
| Sonication | 1. Add the appropriate volume of solvent to the vial containing the compound.2. Vortex vigorously for 1-2 minutes.3. Place the vial in a water bath sonicator.4. Sonicate for 10-15 minutes, checking for dissolution periodically.[5] | A clear solution should be obtained as sonication breaks down particle agglomerates.[7] |
| Gentle Heating | 1. Add the appropriate volume of solvent to the vial containing the compound.2. Vortex vigorously for 1-2 minutes.3. Place the vial in a water bath set to 37°C.4. Heat for 5-10 minutes with intermittent vortexing.[5] | Increased kinetic energy should facilitate the dissolution of the solid.[10] |
| Combined Method | 1. Follow steps 1 and 2 from the Gentle Heating protocol.2. Place the vial in a sonicating water bath pre-heated to 37°C.3. Sonicate for 5-10 minutes, checking for dissolution periodically. | This combination is often the most effective method for stubborn-to-dissolve compounds. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Apply Sonication/Heat (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes or a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.[5][6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first, create an intermediate dilution of the concentrated DMSO stock in the aqueous buffer.
-
Pre-warm Aqueous Buffer: Gently warm the aqueous buffer (e.g., cell culture medium, PBS) to 37°C.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, slowly add the required volume of the this compound DMSO stock.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment.
Visualizations
Caption: Workflow for dissolving this compound and preparing aqueous solutions.
Caption: Simplified Keap1-Nrf2 signaling pathway inhibited by ML334.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Inactivity of (R,S,R)-ML334 on NRF2 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the inactivity of the (R,S,R) stereoisomer of ML334 in activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. The potent NRF2 activator, (S,R,S)-ML334, and other well-established activators are used as benchmarks to provide a clear objective comparison supported by experimental data.
Introduction to NRF2 Activation
The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon exposure to activators, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).
ML334 is a potent, cell-permeable activator of NRF2 that functions by disrupting the protein-protein interaction between NRF2 and KEAP1.[1] However, ML334 possesses three chiral centers, resulting in eight possible stereoisomers. It has been demonstrated that the NRF2-activating potency resides in a single stereoisomer, (S,R,S)-ML334.[2] This guide focuses on presenting the evidence for the inactivity of the (R,S,R)-ML334 isomer.
Comparative Analysis of NRF2 Activation
The primary method for evaluating NRF2 activation is the Antioxidant Response Element (ARE) reporter assay. This cell-based assay measures the transcriptional activity of NRF2 by quantifying the expression of a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) for NRF2 activation by various compounds in an ARE reporter gene assay.
| Compound | Stereochemistry | EC50 (µM) in ARE Reporter Assay | Reference |
| ML334 (Active Isomer) | (S,R,S) | 18 | [2] |
| ML334 (Inactive Isomer) | (R,S,R) | >100 | [2] |
| tert-Butylhydroquinone (tBHQ) | N/A | ~10-30 | [3] |
| Sulforaphane | N/A | ~2-5 | [3] |
Data Interpretation: The data clearly indicates that this compound is significantly less potent at activating the NRF2 pathway compared to its (S,R,S) counterpart. An EC50 value greater than 100 µM is generally considered indicative of inactivity in this context. In contrast, the active (S,R,S)-ML334 isomer and the positive controls, tBHQ and sulforaphane, demonstrate potent NRF2 activation at much lower concentrations.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key assays used to assess NRF2 activation.
ARE-bla HepG2 Reporter Assay
This assay quantitatively measures NRF2 activation by detecting the expression of a β-lactamase reporter gene controlled by an ARE promoter in the HepG2 cell line.
Materials:
-
CellSensor™ ARE-bla HepG2 cells (Thermo Fisher Scientific, Cat. No. K1633)[4]
-
Growth Medium: DMEM with GlutaMAX, 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 100 U/mL Penicillin/Streptomycin, 5 µg/mL Blasticidin[5]
-
Assay Medium: DMEM with GlutaMAX, 1% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 100 U/mL Penicillin/Streptomycin[5]
-
Test compounds: this compound, (S,R,S)-ML334, positive controls (e.g., tBHQ)
-
LiveBLAzer™-FRET B/G Loading Kit (Thermo Fisher Scientific)[5]
-
384-well black-wall, clear-bottom assay plates
Procedure:
-
Cell Plating: On the day of the assay, plate ARE-bla HepG2 cells at a density of 10,000-12,500 cells per well in a 384-well plate.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in assay medium. Add the compounds to the cells. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Incubation: Incubate the plate for 15 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate at room temperature for 2 hours.[3][5]
-
Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.[3][5]
-
Data Analysis: Calculate the ratio of 460 nm to 530 nm emission. This ratio corresponds to the level of β-lactamase expression and, consequently, NRF2 activation. Plot the response ratios against the compound concentrations to determine EC50 values.
NRF2 Target Gene Expression by qPCR
This assay validates NRF2 activation by measuring the mRNA levels of its downstream target genes.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Test compounds
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for NRF2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound, (S,R,S)-ML334, and a positive control for a specified time (e.g., 6-24 hours).[6][7]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.[8]
-
qPCR: Perform quantitative real-time PCR using primers for the target genes and the housekeeping gene.[9]
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[8] A lack of induction of HMOX1 and NQO1 mRNA by this compound would further confirm its inactivity.
Visualizations
NRF2 Signaling Pathway
Caption: The NRF2 signaling pathway and the inhibitory action of ML334.
Experimental Workflow for Validating Inactivity
Caption: Workflow to validate the inactivity of this compound on NRF2 activation.
References
- 1. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CellSensor™ ARE-bla Hep G2 Cell Line 1 vial | Contact Us | Invitrogen™ [thermofisher.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Effects of ML334 and its Isomer (R,S,R)-ML334
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the NRF2 activator ML334 and its inactive isomer, (R,S,R)-ML334, on gene expression, supported by experimental data and detailed protocols.
ML334 is a potent, cell-permeable small molecule that activates the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[2][3] This inhibition prevents the ubiquitination and subsequent degradation of NRF2, allowing it to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This process ultimately leads to the increased expression of a suite of cytoprotective genes.[1][4]
In contrast, this compound is a stereoisomer of ML334 and serves as a crucial negative control in experiments.[5] Due to its different stereochemical configuration, this compound is significantly less effective at binding to Keap1 and, therefore, does not potently activate the NRF2 pathway.[4] This comparative guide will delineate the differential effects of these two compounds on gene expression.
Quantitative Comparison of Gene Expression
The following table summarizes the quantitative effects of ML334 on the mRNA expression of well-established NRF2 target genes in human embryonic kidney (HEK293) cells. In contrast, this compound, as the inactive isomer, is expected to have a negligible effect on the expression of these genes.
| Gene Name | Function | Treatment Conditions | Fold Change in mRNA Expression (vs. Vehicle) | Reference |
| Heme Oxygenase 1 (HO-1) | Catalyzes the degradation of heme, producing antioxidant biliverdin. | 50-100 µM ML334 for 6 hours in HEK293 cells | 4 to 7-fold increase | [1] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive oxygen species. | 50-100 µM ML334 for 6-16 hours in HEK293 cells | 2 to 3-fold increase | [1] |
| Thioredoxin Reductase 1 (TRX1) | A key enzyme in the thioredoxin system that reduces oxidized thioredoxin, playing a critical role in redox signaling and antioxidant defense. | 50-100 µM ML334 for 6-16 hours in HEK293 cells | 2 to 3-fold increase | [1] |
The following table illustrates the difference in potency between the active (S,R,S) isomer (ML334) and the inactive (R,S,R) isomer in a cell-based ARE reporter assay.
| Compound | Assay | Cell Line | EC50 | Reference |
| ML334 ((S,R,S)-isomer) | ARE-bla Reporter Assay | HepG2 | 18 µM | [4] |
| This compound | ARE-bla Reporter Assay | HepG2 | > 100 µM | [4] |
Experimental Protocols
To enable researchers to replicate and build upon these findings, a detailed protocol for a quantitative real-time PCR (qPCR) experiment to assess the effects of ML334 and this compound on the expression of NRF2 target genes is provided below.
Protocol: Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
1. Cell Culture and Treatment:
-
Cell Line: HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of ML334 and this compound in DMSO. Dilute the stock solutions in culture medium to the final desired concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the vehicle control (DMSO), ML334, or this compound to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6, 16, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
2. RNA Extraction and cDNA Synthesis:
-
RNA Isolation: Lyse the cells directly in the wells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.
3. Quantitative Real-Time PCR (qPCR):
-
Reaction Mixture: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., HO-1, NQO1, TRX1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Primer Sequences:
-
Human HO-1 Forward: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
Human HO-1 Reverse: 5'-GCTTCACATAGCGCTGCA-3'
-
Human NQO1 Forward: 5'-AGAGCCCTGATTGTACTGTGG-3'
-
Human NQO1 Reverse: 5'-GATGACTCGGAAGGCTTTGAT-3'
-
Human GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
Human GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of the target genes in the treated samples relative to the vehicle-treated control, normalized to the reference gene.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of ML334.
Caption: Experimental workflow for qPCR analysis of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NRF2 Pathway Inhibitors: (R,S,R)-ML334 and Other Key Controls
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R,S,R)-ML334 and other widely used NRF2 pathway inhibitors. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation.[3][4] However, in various pathological states, including certain cancers, constitutive activation of the NRF2 pathway can promote cell survival and confer resistance to therapies.[2] This has spurred the development of NRF2 inhibitors as potential therapeutic agents.
This guide focuses on comparing key NRF2 pathway inhibitors, with a special focus on the role of this compound as a negative control. We will delve into the mechanisms of action of prominent inhibitors such as Brusatol and ML385, present their comparative efficacy through quantitative data, and provide detailed protocols for the essential experiments used to characterize these compounds.
Mechanism of Action of NRF2 Pathway Inhibitors
The inhibition of the NRF2 pathway can be achieved through various mechanisms. Here, we compare the modes of action of this compound, Brusatol, and ML385.
This compound is an isomer of ML334, a potent, cell-permeable activator of the NRF2 pathway.[5] ML334 functions by directly inhibiting the protein-protein interaction between KEAP1 and NRF2, leading to NRF2 stabilization and nuclear translocation.[6] In contrast, this compound is used as an experimental negative control as it does not exhibit the same potent NRF2 activating properties.[5]
Brusatol is a natural product that has been identified as a potent NRF2 inhibitor.[2] Its mechanism of action involves the inhibition of global protein translation, which disproportionately affects the levels of short-lived proteins, including NRF2.[7] This leads to a rapid and transient depletion of NRF2 protein levels.[8]
ML385 is a novel and specific small-molecule inhibitor of NRF2.[9] It has been shown to directly interact with the NRF2 protein, although the precise mechanism of inhibition is still under investigation.[7] ML385 has been demonstrated to block NRF2 transcriptional activity and sensitize cancer cells to chemotherapy.
Comparative Efficacy of NRF2 Inhibitors
The potency of NRF2 inhibitors is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the efficacy of these compounds.
| Compound | Target | Assay Type | IC50/Kd | Cell Line(s) | Reference |
| ML334 (activator) | Keap1-NRF2 Interaction | Fluorescence Polarization | Kd = 1 µM | N/A | [5] |
| This compound | N/A | N/A | Inactive Control | N/A | [5] |
| ML385 | NRF2 | N/A | IC50 = 1.9 µM | N/A | [9] |
| Brusatol | Protein Synthesis | Cell Viability | IC50 = 0.08 µM | MCF-7 | [2] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of NRF2 pathway inhibitors. Below are detailed protocols for key assays used in this field.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NRF2.
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Brusatol, ML385) in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Dual-Glo® Luciferase Assay System).[10]
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.[10]
-
Western Blotting for NRF2 and Downstream Targets
This technique is used to measure the protein levels of NRF2 and its downstream targets, such as Heme Oxygenase-1 (HO-1).
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds as described in the ARE assay protocol.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against NRF2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay directly measures the binding of inhibitors to the Keap1-Nrf2 protein-protein interaction interface.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide).[12]
-
Prepare recombinant Keap1 Kelch domain protein.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[13]
-
The inhibition of the Keap1-Nrf2 interaction is determined by the decrease in the fluorescence polarization signal.
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate the signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Specificity of ML334 in Nrf2 Pathway Activation: A Comparative Analysis with its Diastereomer (R,S,R)-ML334
A deep dive into the stereospecific inhibition of the Keap1-Nrf2 protein-protein interaction by ML334, benchmarked against its inactive diastereomer, (R,S,R)-ML334, to underscore its target specificity.
This guide provides a comparative analysis of ML334, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and its diastereomer, this compound. ML334 acts by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2. This inhibition allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes. The specificity of ML334 is highlighted by the stark contrast in activity with its (R,S,R) diastereomer, which serves as a crucial negative control in experimental settings.
Data Presentation: Comparative Activity of ML334 and this compound
The following tables summarize the quantitative data from key cellular assays, demonstrating the superior potency and specificity of ML334 in activating the Nrf2 signaling pathway when compared to its (R,S,R) diastereomer.
| Compound | Assay | Cell Line | Endpoint | EC50 (µM) |
| ML334 ((SRS)-5) | ARE-bla Reporter Assay | HepG2 | ARE-driven β-lactamase expression | 18[1] |
| This compound ((RSR)-5) | ARE-bla Reporter Assay | HepG2 | ARE-driven β-lactamase expression | >100[1][2] |
| ML334 ((SRS)-5) | Nrf2 Nuclear Translocation Assay | U2OS | Nrf2 nuclear localization | 12[1] |
Table 1: Cellular Activity of ML334 and this compound. This table showcases the half-maximal effective concentration (EC50) of ML334 and its diastereomer in two distinct cell-based assays. The data clearly indicates that ML334 is a potent activator of the Nrf2 pathway, while this compound shows minimal to no activity at concentrations up to 100 µM.
| Compound | Assay | Target | Binding Affinity (Kd) | IC50 (µM) |
| ML334 | Fluorescence Polarization | Keap1 Kelch domain | 1 µM[3] | 1.6[3] |
Table 2: Biochemical Activity of ML334. This table presents the biochemical affinity of ML334 for its direct target, the Kelch domain of Keap1. The low micromolar Kd and IC50 values confirm a direct and potent interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the inhibition of the Keap1-Nrf2 interaction in a biochemical setting.
Materials:
-
Purified human Keap1 Kelch domain protein
-
Fluorescein-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT
-
Test compounds (ML334, this compound) dissolved in DMSO
-
Black, non-binding 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide.[4]
-
Add 10 µL of 12 nM Keap1 Kelch domain protein.[4]
-
Add 10 µL of the test compound dilution. For control wells, add assay buffer with the corresponding DMSO concentration.
-
The final volume in each well should be 40 µL.[4]
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.[4]
-
Calculate the percentage of inhibition and determine the IC50 values.
Antioxidant Response Element (ARE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase or ARE-β-lactamase reporter construct.
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Test compounds (ML334, this compound) dissolved in DMSO.
-
Luciferase or β-lactamase assay reagent (e.g., ONE-Glo™ Luciferase Assay System or LiveBLAzer™ FRET B/G Loading Kit).
-
White, clear-bottom 96-well plates.
Procedure:
-
Seed the HepG2-ARE reporter cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.[4]
-
Treat the cells with various concentrations of the test compounds. Include a DMSO vehicle control.
-
Incubate for 16-24 hours at 37°C in a CO2 incubator.[5]
-
For the luciferase assay, lyse the cells and measure luminescence according to the manufacturer's protocol.[4]
-
For the β-lactamase assay, load the cells with the fluorescent substrate and measure the fluorescence signal.[6]
-
Normalize the reporter gene activity to a control for cell viability if necessary.
-
Calculate the fold induction over the vehicle control and determine the EC50 values.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Materials:
-
U2OS or other suitable cells.
-
Cell culture medium.
-
Test compounds (ML334, this compound) dissolved in DMSO.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against Nrf2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with test compounds for the desired time (e.g., 6-12 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Mandatory Visualization
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R,S,R)-ML334 and Sulforaphane as Controls in Nrf2 Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two compounds frequently used in studies involving the Keap1-Nrf2 signaling pathway: (R,S,R)-ML334 and sulforaphane. While both are utilized as controls, their mechanisms of action and expected experimental outcomes differ significantly. This document outlines their respective roles, presents quantitative data for the active counterpart of this compound and for sulforaphane, provides detailed experimental protocols for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
This compound is the inactive stereoisomer of ML334, a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] As such, this compound serves as a negative control to demonstrate that the observed effects of ML334 are specific to its intended mechanism of action and not due to off-target effects or the general chemical structure. In contrast, sulforaphane is a well-characterized, naturally occurring isothiocyanate that acts as an indirect activator of the Nrf2 pathway.[3] It functions by covalently modifying specific cysteine residues on Keap1, leading to Nrf2 stabilization and subsequent activation of downstream target genes.[3] Sulforaphane is often used as a positive control for Nrf2 activation.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative parameters for the active ML334 compound and sulforaphane. It is expected that this compound would show no significant activity in these assays.
Table 1: Comparative Activity on the Keap1-Nrf2 Pathway
| Parameter | ML334 (Active Isomer) | Sulforaphane | This compound (Control) |
| Mechanism of Action | Direct, reversible inhibitor of Keap1-Nrf2 protein-protein interaction | Indirect activator; covalent modification of Keap1 cysteine residues | Inactive isomer of ML334 |
| Binding Affinity (Kd) to Keap1 | 1 µM[2] | N/A (covalent modification) | Expected to have negligible binding affinity |
| IC50 (Keap1-Nrf2 FP Assay) | 1.6 µM[4] | N/A | Expected to be inactive |
| EC50 (ARE Reporter Assay) | 18 µM (in HEK293 cells)[4] | ~2.5 µM (for NQO1 induction in Hepa 1c1c7 cells) | Expected to be inactive |
Table 2: Comparative Cytotoxicity
| Cell Line | ML334 (Active Isomer) | Sulforaphane | This compound (Control) |
| HEK293 | No detectable cytotoxicity up to 26 µM[4] | IC50: ~15-20 µM (concentration dependent) | Expected to have no detectable cytotoxicity at similar concentrations |
| HepG2 | No detectable cytotoxicity up to 26 µM[4] | IC50: Varies with study, generally in the low micromolar range | Expected to have no detectable cytotoxicity at similar concentrations |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of this compound and Sulforaphane on the Keap1-Nrf2 pathway.
Caption: Workflow for comparing this compound and Sulforaphane activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of the compounds on cell viability.
Materials:
-
Cells (e.g., HEK293 or HepG2)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound, Sulforaphane, and appropriate vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and sulforaphane in complete culture medium. The final concentration of the vehicle should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol allows for the visualization and quantification of Nrf2 movement into the nucleus.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound, Sulforaphane, and vehicle control
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2 (rabbit anti-Nrf2)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with the compounds or vehicle for the desired time (e.g., 2-4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear Nrf2 fluorescence intensity.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct
-
This compound, Sulforaphane, and vehicle control
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compounds or vehicle for 16-24 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Express the results as fold induction over the vehicle-treated control.
Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Genes
This protocol quantifies the mRNA expression levels of Nrf2 target genes such as NQO1 and HO-1.
Materials:
-
Cells treated with the compounds or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the compounds or vehicle for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
head-to-head comparison of (R,S,R)-ML334 and other small molecule controls
A Head-to-Head Comparison of (S,R,S)-ML334 and Other Small Molecule Controls in Modulating the Keap1-Nrf2 Pathway
This guide provides a detailed comparison of (S,R,S)-ML334, a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, with its stereoisomeric controls and other small molecules used to modulate this critical cytoprotective pathway. The data presented herein is intended for researchers, scientists, and drug development professionals working on therapies targeting oxidative stress-related diseases.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a suite of antioxidant and detoxification genes.[1][2]
ML334 has been identified as a first-in-class, non-covalent, small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][3] Its activity is highly stereospecific, with the (S,R,S) isomer being the most potent.[1] This document compares the activity of (S,R,S)-ML334 with its less active stereoisomers and other commonly used Nrf2 pathway modulators.
Data Presentation
Table 1: In Vitro Activity of ML334 Stereoisomers
| Compound | Stereochemistry | Keap1 Binding Affinity (Kd) | Fluorescence Polarization IC50 | Nrf2 Nuclear Translocation EC50 | ARE Reporter Gene Assay EC50 |
| ML334 | (S,R,S) | 1.0 µM [1][3] | 1.6 µM [3] | 12-13 µM [1][3] | 18 µM [3][4] |
| Enantiomer of ML334 | (R,S,R) | 100 µM[1] | Not Reported | Not Reported | Not Reported |
| Other Diastereomers | (R,R,S), (S,S,R) etc. | Inactive[1][5] | Inactive[1][5] | Inactive[1][5] | Inactive[1][5] |
Table 2: Comparison with Other Nrf2 Pathway Modulators
| Compound | Mechanism of Action | Typical Use | Notes |
| (S,R,S)-ML334 | Direct, non-covalent inhibitor of Keap1-Nrf2 interaction [3] | Investigational | First-in-class non-covalent inhibitor, useful for studying the direct effects of Keap1-Nrf2 disruption. [3] |
| (R,S,R)-ML334 | Weakly active/inactive stereoisomer [1] | Negative Control | Ideal negative control to demonstrate stereospecificity of the biological effect. |
| tBHQ (tert-butylhydroquinone) | Covalent modification of Keap1 cysteine residues, leading to Nrf2 release[3] | Positive Control | A well-established, indirect Nrf2 activator.[3] |
| CDDO-methyl ester | Covalent modification of Keap1 cysteine residues, leading to Nrf2 release[6] | Positive Control | A potent, indirect Nrf2 activator often used as a reference compound in cellular assays.[6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.
Materials:
-
Purified human Keap1 Kelch domain protein[3]
-
FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL)[3]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM DTT)[3]
-
384-well, non-binding black plates[7]
-
Test compounds (e.g., (S,R,S)-ML334 and controls) serially diluted in DMSO and then in assay buffer[7]
-
Plate reader capable of measuring fluorescence polarization[7]
Protocol:
-
Prepare a master mix containing the Keap1 protein and the FITC-labeled Nrf2 peptide in the assay buffer. The final concentrations should be optimized, for example, 100 nM Keap1 and 10 nM peptide.[8]
-
Dispense the master mix into the wells of the 384-well plate.[7]
-
Add the serially diluted test compounds to the wells. Include wells with DMSO only as a positive control (no inhibition) and wells without Keap1 as a negative control (minimum polarization).[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[7]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Antioxidant Response Element (ARE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-C8).[7]
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Seed the ARE-reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., (S,R,S)-ML334, tBHQ) for a specified period (e.g., 16-24 hours).
-
After incubation, lyse the cells and add the luciferase substrate according to the manufacturer's protocol.[9]
-
Measure the luminescence using a plate reader.[9]
-
Calculate the fold induction of luciferase activity relative to vehicle-treated cells and determine the EC50 value.
Nrf2 Nuclear Translocation Assay
This assay visualizes or quantifies the movement of Nrf2 from the cytoplasm to the nucleus.
Method 1: Immunofluorescence Microscopy
Materials:
-
Cells cultured on glass coverslips.
-
Test compounds.
-
Fixation and permeabilization buffers.
-
Primary antibody against Nrf2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Protocol:
-
Treat cells with test compounds for the desired time.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Nrf2 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased nuclear fluorescence indicates Nrf2 translocation.
Method 2: Western Blot of Nuclear and Cytoplasmic Fractions
Materials:
-
Cell lysis buffers for cytoplasmic and nuclear fractionation.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against Nrf2, a cytoplasmic marker (e.g., β-actin), and a nuclear marker (e.g., Lamin B).[10]
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.
Protocol:
-
Treat cells with test compounds.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[11]
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specified primary and secondary antibodies.[10]
-
Visualize the protein bands and quantify the relative amount of Nrf2 in the nuclear fraction compared to the cytoplasmic fraction.[11]
Mandatory Visualization
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. rsc.org [rsc.org]
- 8. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(R,S,R)-ML334: A Case Study in Stereospecificity for Keap1-Nrf2 Pathway Modulation
A Comparative Guide for Researchers
Introduction: The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its modulation presents a promising therapeutic strategy for a multitude of diseases. ML334 is recognized as a potent activator of the Nrf2 pathway, functioning as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction. This guide provides a comparative analysis of the activity of the (R,S,R)-ML334 stereoisomer, confirming its lack of disruption of the Keap1-Nrf2 pathway, in stark contrast to its active counterpart, (S,R,S)-ML334. This analysis is supported by experimental data and detailed methodologies for key assays, offering valuable insights for researchers in drug discovery and chemical biology.
Unraveling Stereoisomer Activity: A Data-Driven Comparison
Experimental evidence robustly demonstrates that the biological activity of ML334 is highly dependent on its stereochemistry. The Keap1-binding affinity is almost exclusively found in the (S,R,S) stereoisomer. The this compound isomer, along with other diastereomers, has been shown to be inactive, serving as an ideal negative control for experimental studies.[1][2]
| Compound | Target | Assay Type | Result | Potency | Reference |
| (S,R,S)-ML334 | Keap1 (Kelch domain) | Surface Plasmon Resonance (SPR) | Kd = 1.0 µM | Active | [1] |
| Keap1-Nrf2 Interaction | Fluorescence Polarization (FP) | IC50 = 1.6 µM | Active | [3] | |
| Nrf2 Nuclear Translocation | Cell-based Reporter Assay | EC50 = 12 µM | Active | [1][4] | |
| ARE-driven Gene Expression | Cell-based Reporter Assay | EC50 = 18 µM | Active | [3][4] | |
| This compound | Keap1 (Kelch domain) | Surface Plasmon Resonance (SPR) | Inactive | Inactive | [1] |
| Enantiomer of (S,R,S)-ML334 | Keap1 (Kelch domain) | Surface Plasmon Resonance (SPR) | Kd = 100 µM | ~100x less active | [1] |
| Other Diastereomers (cis and trans) | Keap1 (Kelch domain) | Surface Plasmon Resonance (SPR) | Inactive | Inactive | [1] |
Visualizing the Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism of action of direct Keap1-Nrf2 interaction inhibitors like (S,R,S)-ML334.
Figure 1: The Keap1-Nrf2 signaling pathway and the specific inhibitory action of (S,R,S)-ML334.
Experimental Workflow for Assessing Keap1-Nrf2 Disruption
The determination of a compound's ability to disrupt the Keap1-Nrf2 interaction involves a multi-step process, beginning with biochemical assays and progressing to cell-based functional assays.
Figure 2: A typical experimental workflow for evaluating Keap1-Nrf2 interaction inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the competitive inhibition of the Keap1-Nrf2 interaction in a solution-based format.
-
Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the labeled peptide, leading to a decrease in the polarization signal.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, (S,R,S)-ML334) in assay buffer.
-
In each well of the 384-well plate, add the fluorescently labeled Nrf2 peptide probe (final concentration ~10 nM).
-
Add the Keap1 Kelch domain protein (final concentration sufficient to achieve 70-80% binding of the probe, e.g., 100 nM).[5]
-
Add the test compounds at varying concentrations. Include controls for no inhibition (DMSO) and maximum inhibition (excess unlabeled Nrf2 peptide).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using an appropriate plate reader (e.g., excitation at 485 nm and emission at 535 nm for FITC).[6]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2.
-
Principle: A reporter cell line is engineered to express the luciferase gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
HepG2 or U2OS cells stably transfected with an ARE-luciferase reporter construct.[6]
-
Cell culture medium and reagents.
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
-
-
Procedure:
-
Seed the ARE reporter cells in a 96-well plate at a suitable density (e.g., 4 x 104 cells/well) and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., tBHQ) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
Remove the culture medium and lyse the cells using a luciferase cell culture lysis reagent.
-
Transfer the cell lysate to a white luminometer plate.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the fold induction of ARE activity relative to the vehicle control and determine the EC50 value.
-
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus.
-
Principle: This can be performed using various methods, including immunofluorescence microscopy or enzyme fragment complementation assays. In the latter, Nrf2 is fused to one fragment of a reporter enzyme (e.g., β-galactosidase), and a nuclear localizing protein is fused to the other. Translocation of Nrf2 to the nucleus allows the fragments to complement and form an active enzyme, which can be measured.[1]
-
Materials (for Enzyme Fragment Complementation):
-
U2OS cell line engineered for the PathHunter® Nrf2 nuclear translocation assay (DiscoveRx).[1]
-
Cell culture reagents.
-
Assay detection reagents.
-
Luminometer.
-
-
Procedure (for Enzyme Fragment Complementation):
-
Plate the PathHunter® U2OS Keap1-Nrf2 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a suitable time (e.g., 15 hours) to allow for Nrf2 translocation.[3]
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent signal, which is proportional to the amount of nuclear Nrf2.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The presented data and methodologies unequivocally confirm the lack of Keap1-Nrf2 disruption by this compound. Its inactivity, in contrast to the potent (S,R,S)-ML334 isomer, underscores the high degree of stereospecificity required for binding to the Keap1 Kelch domain. For researchers investigating the Keap1-Nrf2 pathway, this compound serves as an excellent negative control to ensure that observed biological effects are due to specific on-target activity. This guide provides a framework for the rigorous evaluation of potential Keap1-Nrf2 modulators, emphasizing the importance of stereochemical considerations in drug discovery.
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Cross-Validation of (R,S,R)-ML334 as an Inactive Control for the Nrf2 Activator ML334
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Stereospecific Activation of the Nrf2 Pathway by ML334.
This guide provides a comprehensive comparison of the potent Nrf2 activator, ML334, and its stereoisomer, (R,S,R)-ML334, which serves as a crucial inactive experimental control. The data presented herein validates the stereospecificity of Keap1-Nrf2 protein-protein interaction (PPI) inhibition and offers a framework for the cross-validation of experimental results in the pursuit of novel Nrf2--targeting therapeutics.
Executive Summary
ML334 is a potent, cell-permeable, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response. Experimental validation has demonstrated that this activity is highly stereospecific. The (R,S,R) stereoisomer of ML334 is functionally inactive, making it an ideal negative control for in vitro and in cell-based assays to ensure that observed effects are specifically due to the inhibition of the Keap1-Nrf2 interaction by the active (S,R,S) stereoisomer (ML334).
Data Presentation: Quantitative Comparison of ML334 and its Stereoisomers
The following table summarizes the key quantitative data comparing the activity of the active ML334 ((S,R,S)-5) with its enantiomer ((R,S,R)-5) and other diastereomers. This data highlights the critical importance of stereochemistry for potent inhibition of the Keap1-Nrf2 interaction.
| Compound | Stereochemistry | Keap1 Binding Affinity (Kd) | ARE-bla Reporter Assay (EC50) | Nrf2 Nuclear Translocation (EC50) |
| ML334 | (S,R,S) | 1 µM [1] | 18 µM [1] | 12 µM [1] |
| This compound | (R,S,R) | >100 µM[1] | >100 µM[1] | Not Reported (Inactive) |
| Other Diastereomers | (R,S,S) / (S,R,R) | Inactive[1] | >100 µM[1] | Not Reported (Inactive) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for validating Nrf2 activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the disruption of the Keap1-Nrf2 interaction in the presence of an inhibitor.
-
Reagents and Materials:
-
Purified Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer peptide LDEETGEFL).
-
Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20.
-
Test compounds (ML334, this compound) dissolved in DMSO.
-
384-well, low-volume, black, round-bottom, non-binding surface microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 10 µL of the fluorescently labeled Nrf2 peptide (final concentration ~10 nM) to each well.
-
Add 10 µL of the test compound dilution or vehicle control (for positive and negative controls) to the respective wells.
-
Initiate the binding reaction by adding 20 µL of the Keap1 Kelch domain protein (final concentration ~100 nM) to all wells except the "no protein" control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
The IC50 values are calculated from the dose-response curves.
-
Antioxidant Response Element (ARE) Reporter Gene Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.
-
Reagents and Materials:
-
HepG2 cells stably transfected with an ARE-luciferase or ARE-β-lactamase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (ML334, this compound) dissolved in DMSO.
-
Luciferase or β-lactamase assay reagent.
-
96-well, clear-bottom, white-walled microplates.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Seed the HepG2-ARE reporter cells in a 96-well plate at a density of 4 x 104 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for 12-24 hours.
-
Lyse the cells and measure the luciferase or β-lactamase activity according to the manufacturer's protocol.
-
The fold induction of reporter activity is calculated relative to the vehicle-treated control cells.
-
The EC50 values are determined from the dose-response curves.
-
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
-
Reagents and Materials:
-
U2OS or similar cells.
-
Primary antibody against Nrf2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Test compounds (ML334, this compound) dissolved in DMSO.
-
Imaging plates or coverslips.
-
Fluorescence microscope or high-content imaging system.
-
-
Procedure:
-
Seed cells on imaging plates or coverslips and allow them to adhere overnight.
-
Treat the cells with test compounds or vehicle control for a specified time (e.g., 2-4 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Nrf2 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 to determine the extent of translocation.
-
Comparison with Alternative Non-Covalent Keap1-Nrf2 Inhibitors
While ML334 is a well-characterized tool compound, several other classes of non-covalent Keap1-Nrf2 inhibitors have been developed. A comparative overview is presented below.
| Inhibitor Class | Representative Compound(s) | Key Features |
| Tetrahydroisoquinolines (THIQs) | ML334 | First-in-class, well-validated, stereospecific activity.[1] |
| Diacetic Acid Derivatives | Compound 13 | High potency (IC50 = 63 nM), good water solubility. |
| 1,4-Diphenyl-1,2,3-triazoles | - | Identified through in silico fragment-based screening. |
| 1,4-Diaminonaphthalene Derivatives | K22 | Showed cytoprotective effects against LPS-induced injury in H9c2 cells. |
Conclusion
The experimental data strongly supports the use of this compound as a negative control to validate the specific, on-target effects of the active Nrf2 activator, ML334. The significant difference in activity between the stereoisomers underscores the highly specific nature of the Keap1-Nrf2 protein-protein interaction. For researchers investigating the Nrf2 pathway, the inclusion of this compound in experimental designs is critical for rigorous cross-validation and the confident interpretation of results. This guide provides the necessary data, protocols, and comparative context to facilitate such robust research.
References
comparative study of covalent vs. non-covalent NRF2 activators and their controls
A detailed guide for researchers and drug development professionals on the mechanisms, performance, and experimental evaluation of covalent and non-covalent NRF2 activators.
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. Pharmacological activation of NRF2 is a promising therapeutic strategy for a multitude of diseases characterized by inflammation and oxidative stress. NRF2 activators are broadly classified into two categories based on their mechanism of action: covalent and non-covalent activators. This guide provides an objective comparison of these two classes, supported by experimental data and detailed methodologies to aid researchers in their selection and evaluation of NRF2-activating compounds.
Mechanism of Action: Two Distinct Approaches to NRF2 Activation
Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Both covalent and non-covalent activators aim to disrupt the NRF2-KEAP1 interaction, albeit through different molecular interactions.
Covalent NRF2 Activators: These are typically electrophilic molecules that form a covalent bond with specific, highly reactive cysteine residues on the KEAP1 protein.[2] This irreversible modification induces a conformational change in KEAP1, impairing its ability to bind to NRF2 and leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.[3]
Non-Covalent NRF2 Activators: These compounds, also known as protein-protein interaction (PPI) inhibitors, function by directly and reversibly binding to the NRF2-binding pocket on the Kelch domain of KEAP1.[1][3] By physically occupying this space, they prevent the binding of NRF2 to KEAP1, thereby inhibiting its degradation and allowing for its activation of the antioxidant response. This approach is generally considered to be more specific.[3]
Quantitative Performance Comparison
The potency and efficacy of NRF2 activators are critical parameters for their therapeutic potential. These are typically quantified by measuring the half-maximal effective concentration (EC50) in reporter gene assays or the half-maximal inhibitory concentration (IC50) in binding assays. The following tables summarize the performance of representative covalent and non-covalent NRF2 activators.
Table 1: Performance of Covalent NRF2 Activators
| Compound | Type | Mechanism of Action | EC50 (ARE Reporter Assay) | Key Characteristics |
| Sulforaphane | Isothiocyanate | Covalent modification of KEAP1 cysteine residues.[3] | ~2-5 µM[3] | A well-studied natural product and potent inducer of Phase II enzymes; potential for off-target effects. |
| Dimethyl Fumarate (DMF) | Fumaric Acid Ester | Covalent modification of KEAP1 cysteine residues.[3][4] | ~10-20 µM[3] | FDA-approved for multiple sclerosis; well-characterized but associated with side effects.[3] |
| Bardoxolone Methyl | Synthetic Triterpenoid | Covalent modification of KEAP1 cysteine residues. | Nanomolar efficacy in some assays. | High potency; clinical development has faced challenges. |
| tert-Butylhydroquinone (tBHQ) | Phenol | Prototypical NRF2 activator. | Induces NRF2 activation.[5] | Widely used as a positive control in NRF2 activation assays. |
Table 2: Performance of Non-Covalent NRF2 Activators
| Compound | Type | Mechanism of Action | IC50 (Binding Assay) | Key Characteristics |
| Geopyxin F | ent-Kaurane Diterpenoid | Non-electrophilic NRF2 activator. | Not specified | Showed enhanced cellular protection relative to a covalent activator.[6] |
| ML334 | Small Molecule | Disrupts Keap1-Nrf2 interaction. | 1.09 µM (as positive control)[7] | A known non-covalent inhibitor used as a reference compound. |
| Various Small Molecules | PPI Inhibitor | Direct, non-covalent inhibition of Keap1-Nrf2 interaction.[3] | Nanomolar to low micromolar range.[3] | High specificity; generally considered to have a better safety profile.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental processes is crucial for a comprehensive understanding of NRF2 activation.
Caption: NRF2 signaling pathway and points of intervention by activators.
Caption: A typical experimental workflow for comparing NRF2 activators.
Caption: Logical relationship between covalent and non-covalent NRF2 activators.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative study of NRF2 activators. Below are detailed protocols for key assays.
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This assay is the gold standard for quantifying the potency of NRF2 activators.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293T) or human hepatoma (HepG2) cells in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the test compounds (both covalent and non-covalent activators).
-
Include a vehicle control (e.g., DMSO) and a known NRF2 activator as a positive control (e.g., tBHQ or sulforaphane).
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
This assay measures the ability of activators to induce the transcription of endogenous NRF2 target genes.
-
Cell Culture and Treatment:
-
Seed cells (e.g., primary astrocytes, HepG2) in a 6-well plate.
-
Treat cells with the test compounds at their respective EC50 concentrations for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for NRF2 target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[8]
-
Western Blot Analysis for NRF2 and Target Protein Expression
This technique is used to confirm the upregulation of NRF2 and its downstream target proteins.
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells and determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate it with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunocytochemistry for NRF2 Nuclear Translocation
This assay visually confirms the translocation of NRF2 from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat them with the test compounds.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites and then incubate the cells with a primary antibody against NRF2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope and capture images.
-
Assess the subcellular localization of NRF2. An increase in nuclear fluorescence indicates NRF2 activation.[9]
-
Controls for NRF2 Activation Assays
The inclusion of appropriate controls is essential for the validation and interpretation of experimental results.
-
Negative Controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compounds (e.g., DMSO) to account for any effects of the solvent itself.
-
Untreated Cells: Cells that are not exposed to any treatment, representing the basal level of NRF2 activity.
-
-
Positive Controls:
-
Known NRF2 Activators: Compounds with well-characterized NRF2-activating properties, such as sulforaphane or tBHQ, are used to confirm that the assay is working correctly.[5]
-
Conclusion
The choice between covalent and non-covalent NRF2 activators depends on the specific research or therapeutic goal. Covalent activators are often potent but may have off-target effects due to their reactive nature.[10] Non-covalent activators, on the other hand, offer the potential for greater selectivity and a more favorable safety profile.[3] The experimental protocols and comparative data presented in this guide provide a robust framework for the objective evaluation of these two classes of NRF2 activators, enabling researchers to make informed decisions in their drug discovery and development endeavors. The continued exploration of both covalent and non-covalent strategies will undoubtedly lead to the development of novel and effective therapeutics for a wide range of diseases.
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-covalent NRF2 Activation Confers Greater Cellular Protection than Covalent Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunocytochemistry protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R,S,R)-ML334: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational compound (R,S,R)-ML334 in research and development settings.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting. This process is designed to ensure compliance with general laboratory chemical waste regulations.
-
Waste Characterization : The first crucial step is to determine if the this compound waste is considered hazardous under RCRA. While not specifically listed, it should be treated as a chemical waste. Unused or expired this compound, as well as materials contaminated with it, should be considered for hazardous waste disposal.
-
Segregation and Collection :
-
Designated Waste Containers : Use clearly labeled, leak-proof, and sealed containers specifically for this compound waste.[2]
-
Separate Waste Streams : Do not mix this compound waste with non-hazardous trash, sharps waste, or other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2]
-
Liquid Waste : Solutions containing this compound should not be poured down the drain.[2] They must be collected in appropriate, sealed containers.
-
Contaminated Materials : Items such as gloves, bench paper, and empty vials that are contaminated with this compound should be disposed of as hazardous chemical waste.[2]
-
-
Storage : Store this compound waste in a secure, designated area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to manage any potential spills.[2]
-
Disposal : The disposal of chemical waste is highly regulated.
Quantitative Data on Waste Management
While specific quantitative data for this compound is not available, the following table summarizes the general categories of laboratory chemical waste and their typical disposal routes, which is directly applicable to the management of this compound waste.
| Waste Category | Description | Typical Disposal Method |
| RCRA Hazardous Waste | Chemicals that are specifically listed by the EPA or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] | Incineration at a RCRA-permitted facility.[2] |
| Non-Hazardous Chemical Waste | Chemicals that do not meet the RCRA criteria for hazardous waste. | Incineration is often the preferred method to prevent environmental contamination.[2] |
| Contaminated Labware | Items such as empty vials, gloves, and bench paper contaminated with chemical compounds.[2] | Segregated into designated containers for incineration.[2] |
Experimental Protocols
As there are no specific experimental protocols for the disposal of this compound, the guiding principle is to handle it as a standard laboratory chemical. Personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times when handling the compound or its waste. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research environment.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound and other investigational chemical compounds.
References
Personal protective equipment for handling (R,S,R)-ML334
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for handling (R,S,R)-ML334, a potent, cell-permeable activator of the NRF2 signaling pathway.[1] As an isomer of ML334, it is often used as an experimental control.[1] Adherence to these guidelines is mandatory to ensure the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent research compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 respirator at a minimum.[2] - Disposable, solid-front lab coat with tight-fitting cuffs.[2] - Double-gloving with chemotherapy-rated nitrile gloves.[2] - Safety glasses or goggles (if not using a full-face respirator).[2] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and an extra barrier against contamination are essential.[3] |
| Solution Preparation and Handling | - Chemical splash goggles or a full-face shield.[2] - Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.[2] - Double-gloving with chemotherapy-rated nitrile gloves.[2] - Work should be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood.[2] | To protect against splashes and aerosols.[2] The outer glove should be removed in the containment area.[2] |
| General Laboratory Operations | - Standard laboratory coat. - Nitrile gloves. - Safety glasses with side shields. | Basic protection against minimal exposure risks during non-aerosol generating procedures. |
Operational Plan: Handling and Disposal
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Handling Workflow
All handling of potent compounds like this compound should follow a structured workflow to minimize risk.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. As this compound is a research compound with limited safety data, it should be treated as a potent chemical agent.
| Waste Type | Container | Disposal Procedure |
| Unused/Expired Compound | Clearly labeled, sealed, and compatible container. | Dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash.[3] |
| Contaminated Labware (e.g., vials, pipette tips) | Designated, puncture-resistant, and sealed container labeled as "Hazardous Waste". | Dispose of through a certified hazardous waste vendor.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | Sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated and dispose of accordingly.[3] |
| Aqueous Waste | Sealed, labeled container. | Collect in a dedicated container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of through a certified hazardous waste vendor.[3] |
Experimental Protocols
This compound is an isomer of ML334 and is used as an experimental control.[1] ML334 is a potent activator of Nrf2 by inhibiting the Keap1-Nrf2 protein-protein interaction.[1] The following are key experiments to assess the activity of such compounds.
Keap1-Nrf2 Signaling Pathway
Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[4] ML334 binds to the Kelch domain of Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes.[1][5]
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.[6]
Methodology:
-
Cell Seeding: Seed HepG2 cells stably transfected with an ARE-luciferase reporter construct into a 96-well plate.[6]
-
Incubation: Incubate the cells for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., ML334 or Sulforaphane), and a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate for an additional 18-24 hours.[6]
-
Luciferase Assay: Add a luciferase assay reagent to each well to lyse the cells and generate a luminescent signal.[6]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[6]
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.[6]
Western Blot for Nrf2 Nuclear Translocation
This experiment determines if the compound promotes the accumulation of Nrf2 in the nucleus.
Methodology:
-
Cell Treatment: Treat cells (e.g., HEK293) with this compound for a specified time.[1]
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 band intensity to a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).[6] An increase in the nuclear Nrf2 signal in treated cells compared to control cells indicates successful nuclear translocation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
